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  • Product: Benzenamine, 3-bromo-N-(diphenylmethylene)-
  • CAS: 1020180-02-2

Core Science & Biosynthesis

Foundational

Synthesis of Benzenamine, 3-bromo-N-(diphenylmethylene)-

An In-Depth Technical Guide to the Abstract This technical guide provides a comprehensive overview of the synthesis of Benzenamine, 3-bromo-N-(diphenylmethylene)-, a substituted imine of significant interest in organic s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of Benzenamine, 3-bromo-N-(diphenylmethylene)-, a substituted imine of significant interest in organic synthesis. This document details the underlying chemical principles, a robust experimental protocol, and critical safety considerations for its preparation. The synthesis is predicated on the classical formation of a Schiff base via the condensation of 3-bromoaniline and benzophenone. By explaining the causality behind the procedural choices, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful and safe synthesis of this and related compounds.

Introduction and Significance

Benzenamine, 3-bromo-N-(diphenylmethylene)-, also known as N-(3-bromophenyl)-1,1-diphenylmethanimine, belongs to the class of organic compounds known as Schiff bases or imines. These compounds are characterized by a carbon-nitrogen double bond (azomethine group) and are pivotal intermediates in organic synthesis.[1] The presence of the diphenylmethylene group offers steric bulk and can serve as a protecting group for primary amines, while the bromo-substituted phenyl ring provides a reactive handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.

The versatility of Schiff bases makes them valuable in diverse fields, including the development of pharmaceuticals, agrochemicals, dyes, and materials with unique optical properties.[2][3][4] The specific structure of Benzenamine, 3-bromo-N-(diphenylmethylene)- makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of novel ligands for catalysis and as building blocks in medicinal chemistry.[3]

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of all materials is a prerequisite for safe and effective experimentation. The data for the key reactants and the final product are summarized below.

Compound NameRoleCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key PropertiesHazard Summary
3-Bromoaniline Starting Material591-19-5C₆H₆BrN172.02mp: 15-18 °C; bp: 251 °C; density: 1.58 g/mL. Slightly soluble in water, soluble in ethanol and ether.[3]Toxic. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and may cause respiratory irritation.[5] Handle with extreme care in a chemical fume hood.
Benzophenone Starting Material119-61-9C₁₃H₁₀O182.22mp: 48-51 °C; bp: 305.4 °C. Insoluble in water, soluble in organic solvents.Combustible solid. May cause irritation to skin, eyes, and respiratory tract.
Benzenamine, 3-bromo-N-(diphenylmethylene)- Product1020180-02-2C₁₉H₁₄BrN336.23(Predicted) Solid at room temperature.Toxicity data not fully established. Assumed to be hazardous based on the 3-bromoaniline precursor. Handle with appropriate PPE.

Synthetic Strategy: The Schiff Base Condensation

The synthesis of Benzenamine, 3-bromo-N-(diphenylmethylene)- is achieved through a nucleophilic addition-elimination reaction, commonly known as a condensation reaction, between the primary amine (3-bromoaniline) and the ketone (benzophenone).[2]

Reaction Mechanism

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This forms a tetrahedral intermediate known as a carbinolamine.[1]

  • Dehydration: The carbinolamine is unstable and readily undergoes dehydration (elimination of a water molecule). This step is typically the rate-determining step and is often accelerated by an acid catalyst, which protonates the hydroxyl group, converting it into a better leaving group (water). The subsequent elimination of water results in the formation of the stable carbon-nitrogen double bond of the imine product.[1]

The overall reaction is an equilibrium process. To drive the reaction to completion, the water formed as a byproduct must be removed from the reaction mixture, a classic application of Le Châtelier's principle.

Mechanistic Diagram

Schiff_Base_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 3-Bromoaniline (Nucleophile) INT Carbinolamine Intermediate R1->INT 1. Nucleophilic Addition R2 Benzophenone (Electrophile) R2->INT P1 Target Imine INT->P1 2. Dehydration (Elimination) P2 Water (Byproduct) INT->P2

Caption: Mechanism of Schiff base formation.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of Benzenamine, 3-bromo-N-(diphenylmethylene)- on a laboratory scale. The use of a Dean-Stark apparatus is recommended for efficient water removal.

Materials and Reagents
  • 3-Bromoaniline (1.0 eq)

  • Benzophenone (1.0 eq)

  • Toluene (Anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq, catalytic)

  • Hexanes (for washing/recrystallization)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware: Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, separatory funnel.

Experimental Workflow

Synthesis_Workflow A 1. Setup & Reagent Charging - Charge flask with 3-bromoaniline,  benzophenone, toluene, and p-TsOH. B 2. Reaction - Assemble Dean-Stark apparatus. - Heat to reflux and collect water. - Monitor via TLC. A->B Heat C 3. Workup - Cool reaction to room temperature. - Remove solvent under reduced pressure. B->C Reaction Complete D 4. Purification - Dissolve residue in minimal hot hexanes. - Cool to induce crystallization. - Isolate product by vacuum filtration. C->D Crude Product E 5. Drying & Characterization - Dry the solid product under vacuum. - Obtain MP, NMR, IR spectra. D->E Pure Solid

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (e.g., 5.00 g, 29.1 mmol, 1.0 eq), benzophenone (5.30 g, 29.1 mmol, 1.0 eq), and anhydrous toluene (100 mL).

    • Causality: Toluene serves as the reaction solvent and its boiling point is suitable for azeotropically removing water using the Dean-Stark trap.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.55 g, 2.9 mmol, 0.1 eq).

    • Causality: The acid catalyst protonates the carbonyl oxygen of benzophenone, increasing its electrophilicity. It also facilitates the dehydration step by converting the hydroxyl of the carbinolamine intermediate into a good leaving group.

  • Reflux and Water Removal: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux using a heating mantle. Continue refluxing until water ceases to collect in the trap (typically 4-6 hours).

    • Causality: Continuous removal of water drives the reaction equilibrium towards the formation of the imine product.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The consumption of the starting materials and the appearance of a new, less polar product spot indicate reaction progression.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the p-TsOH catalyst, followed by a wash with brine (1 x 50 mL).

    • Causality: Neutralizing the acid catalyst prevents potential product degradation during solvent removal.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot hexanes or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified solid product by vacuum filtration, washing with a small amount of cold solvent.

    • Causality: Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility between the product and impurities at different temperatures.

Product Characterization

The identity and purity of the synthesized Benzenamine, 3-bromo-N-(diphenylmethylene)- should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons. The absence of the N-H protons from 3-bromoaniline (typically a broad singlet) is a key indicator of product formation.

  • ¹³C NMR Spectroscopy: The spectrum will show a characteristic peak for the imine carbon (C=N) in the range of 160-170 ppm.

  • Infrared (IR) Spectroscopy: The most significant feature will be the appearance of a C=N stretching band around 1620-1640 cm⁻¹ and the disappearance of the C=O stretch from benzophenone (around 1665 cm⁻¹) and the N-H stretches from 3-bromoaniline (around 3300-3500 cm⁻¹).

Safety and Handling

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.

  • Chemical Hazards: 3-Bromoaniline is highly toxic and readily absorbed through the skin.[5] All manipulations involving this chemical must be performed within a certified chemical fume hood.[5] Toluene is flammable and an irritant.

  • Procedural Hazards: Heating flammable solvents requires appropriate precautions to prevent ignition. Ensure the apparatus is assembled correctly and securely.

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

The synthesis of Benzenamine, 3-bromo-N-(diphenylmethylene)- is a straightforward yet illustrative example of Schiff base formation, a fundamental transformation in organic chemistry. The protocol outlined in this guide is robust and relies on well-established principles of chemical reactivity and equilibrium. By understanding the rationale behind each step, from the choice of catalyst to the method of purification, researchers can confidently and safely prepare this valuable synthetic intermediate for applications in drug discovery, materials science, and beyond.

References

  • ResearchGate. (n.d.). Synthesis and characterization of three novel schiff base compounds: experimental and theoretical study. Retrieved from [Link]

  • ResearchGate. (2022, July 18). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

  • Cheméo. (n.d.). Benzenamine, 3-bromo- (CAS 591-19-5). Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZENAMINE. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 3-bromo-. Retrieved from [Link]

  • KUKKO. (2017, June 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Cheméo. (n.d.). Benzenamine, N-(diphenylmethylene)- (CAS 574-45-8). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry. Retrieved from [Link]

  • Bulletin of the Chemical Society of Ethiopia. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. Retrieved from [Link]

  • Teikyo Medical Journal. (2022, February 1). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Retrieved from [Link]

  • Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzophenone imine. Retrieved from [Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of CAS 1020180-02-2

Target Compound: 3-Bromo-N-(diphenylmethylene)aniline (CAS 1020180-02-2)[1] Molecular Formula: C₁₉H₁₄BrN[2] Monoisotopic Mass: 335.03 Da[2] Executive Summary & Strategic Utility In advanced pharmaceutical intermediate sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Bromo-N-(diphenylmethylene)aniline (CAS 1020180-02-2)[1] Molecular Formula: C₁₉H₁₄BrN[2] Monoisotopic Mass: 335.03 Da[2]

Executive Summary & Strategic Utility

In advanced pharmaceutical intermediate synthesis, the protection of primary anilines is a critical step to prevent unwanted side reactions during subsequent cross-coupling or lithiation sequences. CAS 1020180-02-2 serves as a robust, protected form of 3-bromoaniline. The diphenylmethylene protecting group masks the nucleophilic primary amine, allowing researchers to perform complex functionalizations at the meta-bromo position. Once the desired modifications are complete, the imine is readily cleaved via mild acidic hydrolysis to reveal the primary amine.

As application scientists, we must prioritize synthetic routes that offer high atom economy, predictable scalability, and minimal downstream purification bottlenecks. This whitepaper details the optimal synthetic route for CAS 1020180-02-2, comparing mechanistic pathways and providing a self-validating experimental protocol.

Retrosynthetic Analysis & Pathway Selection

When designing the synthesis of diaryl ketimines of anilines, two primary pathways emerge:

  • Pathway A (Classical Condensation): Direct condensation of 3-bromoaniline with benzophenone. This route is thermodynamically unfavorable due to the steric bulk of benzophenone and the electron-withdrawing nature of the bromine atom on the aniline. It typically requires forcing conditions, such as the use of titanium tetrachloride or [3], which complicates scale-up and limits functional group tolerance.

  • Pathway B (Palladium-Catalyzed Amination): A Buchwald-Hartwig cross-coupling utilizing 1-bromo-3-iodobenzene and benzophenone imine. The use of benzophenone imine as an ammonia surrogate in palladium-catalyzed aminations was pioneered by[4]. This method is highly regioselective and proceeds under mild conditions.

Synthesis SM1 1-Bromo-3-iodobenzene (Electrophile) Cat Pd2(dba)3 / BINAP NaOtBu, Toluene, 80°C SM1->Cat Cross-Coupling SM2 Benzophenone Imine (Nucleophile) SM2->Cat Cross-Coupling Prod CAS 1020180-02-2 3-Bromo-N-(diphenylmethylene)aniline Cat->Prod Regioselective C-N Bond Formation

Fig 1. Regioselective Buchwald-Hartwig synthesis of CAS 1020180-02-2.

Mechanistic Causality: The Catalytic Cycle

The efficiency of Pathway B is driven by a highly orchestrated Pd(0)/Pd(II) catalytic cycle. Understanding the causality behind each step ensures predictable troubleshooting during process development.

  • Oxidative Addition: The active Pd(0) species inserts strictly into the weaker C-I bond of 1-bromo-3-iodobenzene. This chemoselectivity is the cornerstone of the synthesis, preventing the formation of polymeric or bis-coupled byproducts.

  • Ligand Substitution: Benzophenone imine coordinates to the Pd(II) center, displacing the iodide ligand.

  • Deprotonation: A strong, sterically hindered base (Sodium tert-butoxide) deprotonates the coordinated imine, forming a reactive Pd(II)-amido complex. Causality: NaOtBu is chosen over weaker bases (like Cs₂CO₃) to accelerate this deprotonation step without participating in unwanted nucleophilic aromatic substitution.

  • Reductive Elimination: The complex undergoes rapid reductive elimination, forging the new C-N bond, releasing CAS 1020180-02-2, and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->OA 1-Bromo-3-iodobenzene Selective C-I insertion Coord Pd(II) Imine Complex (Ligand Substitution) OA->Coord Benzophenone Imine Deprot Pd(II) Amido Complex (Deprotonation) Coord->Deprot Base (NaOtBu) Deprot->Pd0 Reductive Elimination Releases CAS 1020180-02-2

Fig 2. Catalytic cycle for the selective synthesis of CAS 1020180-02-2.

Quantitative Yield & Purity Metrics

The following table summarizes the operational differences and quantitative outcomes between the classical condensation and the modern cross-coupling approach.

MetricPathway A: Classical CondensationPathway B: Pd-Catalyzed Amination
Reagents 3-Bromoaniline, Benzophenone1-Bromo-3-iodobenzene, Benzophenone Imine
Catalyst/Promoter TiCl₄ or Molecular SievesPd₂(dba)₃ / BINAP
Conditions Toluene, Reflux (110 °C), 24-48 hToluene, 80 °C, 8-12 h
Regioselectivity N/A (Direct condensation)>99% (C-I vs C-Br insertion)
Typical Yield 45 - 60%85 - 95%
Purity (Crude) Moderate (hydrolysis byproducts)High (clean reductive elimination)
Scalability Limited by harsh Lewis acidsExcellent

Experimental Protocol: Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every critical step includes a mechanistic rationale and an analytical checkpoint.

Equipment: 50 mL Schlenk flask, magnetic stir bar, reflux condenser, argon manifold.

Step 1: Catalyst Activation & Degassing

  • Action: In a flame-dried Schlenk tube, add Pd₂(dba)₃ (91.5 mg, 1.0 mol%), rac-BINAP (186.8 mg, 3.0 mol%), and NaOtBu (1.34 g, 14.0 mmol). Evacuate and backfill the flask with argon three times.

  • Causality: Pd(0) complexes and electron-rich phosphine ligands are highly susceptible to oxidation. Strict anaerobic conditions prevent catalyst deactivation and ensure the full 1.0 mol% loading is catalytically active.

Step 2: Reagent Addition

  • Action: Add 1-bromo-3-iodobenzene (2.83 g, 10.0 mmol) and benzophenone imine (1.99 g, 11.0 mmol) dissolved in 25 mL of anhydrous, degassed toluene via syringe.

  • Causality: A slight stoichiometric excess (1.1 equiv) of the imine ensures complete conversion of the expensive aryl halide. Toluene provides the optimal boiling point and solubility profile to stabilize the transient Pd(II) intermediates.

Step 3: C-N Bond Formation (Heating)

  • Action: Heat the reaction mixture to 80 °C under an argon atmosphere for 8 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The starting 1-bromo-3-iodobenzene will disappear, and a new, highly UV-active spot (CAS 1020180-02-2) will appear at a lower R_f.

Step 4: Quenching & Workup

  • Action: Cool the mixture to room temperature, dilute with 20 mL of dichloromethane, and filter through a pad of Celite. Wash the pad with an additional 20 mL of dichloromethane.

  • Causality: Celite filtration efficiently removes the insoluble palladium black (degraded catalyst) and inorganic salts (NaI byproduct), preventing emulsions during subsequent aqueous washes.

Step 5: Purification & Analytical Verification

  • Action: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel, Hexanes to 5% EtOAc in Hexanes).

  • Self-Validation (Trustworthiness):

    • ¹H NMR (CDCl₃): Confirm the absence of N-H protons (broad singlets typically found around 3.5-4.0 ppm), which would indicate unreacted or hydrolyzed primary aniline. Verify the integration of exactly 14 aromatic protons.

    • LC-MS: Confirm the monoisotopic mass. The spectrum must show the [M+H]⁺ peak at m/z 336.03[2], validating the successful formation of the target compound.

References

  • Title: An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides and Triflates Source: Tetrahedron Letters, 38(36), 6367-6370 (1997) URL: [Link]

  • Title: Catalysis by molecular sieves in the preparation of ketimines and enamines Source: The Journal of Organic Chemistry, 36(11), 1570-1572 (1971) URL: [Link]

Sources

Foundational

Comprehensive Technical Guide on C19H14BrN Imines: Nomenclature, Structural Isomerism, and Palladium-Catalyzed Synthetic Applications

Executive Summary In the realm of advanced organic synthesis and drug development, the rational design of polycyclic heteroaromatics relies heavily on precisely functionalized intermediates. The molecular formula C19H14B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the rational design of polycyclic heteroaromatics relies heavily on precisely functionalized intermediates. The molecular formula C19H14BrN (Degree of Unsaturation = 13) corresponds to a highly conjugated, polyaromatic system. While several structural isomers exist, the most synthetically significant imine with this formula is N-(2-bromophenyl)-1,1-diphenylmethanimine .

This whitepaper provides an in-depth mechanistic analysis of this specific imine, detailing its strict IUPAC nomenclature, its critical role as an intermediate in transition-metal-catalyzed C–H/N–H bond cleavages, and self-validating experimental protocols for its synthesis and downstream cyclization into phenanthridine derivatives.

Structural Isomerism & IUPAC Nomenclature

According to the , the naming of Schiff bases and related compounds centers on the parent hydride "methanimine" ( CH2​=NH ).

For the formula C19H14BrN, the core structure is formed by substituting the carbon atom with two phenyl groups (derived from benzophenone) and the nitrogen atom with a bromophenyl group (derived from bromoaniline). The precise locant of the bromine atom dictates the isomer.

Table 1: Quantitative Data & Physicochemical Properties of C19H14BrN Isomers
Isomer Name (IUPAC)Structure / SubstitutionExact MassLogP (Predicted)Primary Synthetic Utility
N-(2-bromophenyl)-1,1-diphenylmethanimine Ortho-bromo on N-phenyl ring335.0310 Da5.81Precursor for phenanthridines via Pd-catalysis
N-(3-bromophenyl)-1,1-diphenylmethanimine Meta-bromo on N-phenyl ring335.0310 Da5.81Meta-functionalized aniline protection
N-(4-bromophenyl)-1,1-diphenylmethanimine Para-bromo on N-phenyl ring335.0310 Da5.81Standard protected para-bromoaniline
1-(4-bromophenyl)-N-phenyl-1-phenylmethanimine Bromine on the benzophenone core335.0310 Da5.81Core functionalization for triarylmethanes

Causality in Nomenclature: We prioritize the name N-(2-bromophenyl)-1,1-diphenylmethanimine over the common name 2-bromo-N-(diphenylmethylene)aniline because the IUPAC systematic approach unambiguously defines the connectivity around the C=N double bond, which is critical when predicting steric hindrance during oxidative addition in cross-coupling reactions.

Mechanistic Role in Palladium-Catalyzed Synthesis

The ortho-halogenated imine, N-(2-bromophenyl)-1,1-diphenylmethanimine, is not merely a protected amine; it is a highly primed substrate for intramolecular cyclization. Research by Satoh, Miura, and colleagues has demonstrated that benzophenone imines coupled with o-dihalobenzenes undergo direct annulation to produce 6-arylphenanthridines [1].

The Causality of Reagent Selection
  • Why an Imine instead of a Primary Amine? Primary amines often undergo over-arylation (forming diarylamines) or poison the palladium catalyst through strong σ -coordination. The imine acts as an "ammonia equivalent" that provides steric shielding, restricting the reaction to a single C–N coupling event.

  • Why PCy3 (Tricyclohexylphosphine)? The transformation of the C19H14BrN imine into a phenanthridine requires breaking a notoriously recalcitrant ortho-C–H bond. PCy3 is highly electron-donating, enriching the electron density on the Pd(0) center to facilitate oxidative addition into the C–Br bond. Furthermore, its large cone angle ( θ=170∘ ) provides the steric pressure necessary to drive the final reductive elimination step.

  • The Role of K2CO3 in C–H Activation: We utilize K2​CO3​ rather than stronger alkoxides (like NaOtBu ). The carbonate anion provides the optimal basicity to abstract the proton synchronously as the Pd(II) center engages the C–H bond via a Concerted Metalation-Deprotonation (CMD) pathway, avoiding premature protode-metallation.

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition Complex [Ar-Pd(II)(Br)L_n] Pd0->OxAdd Oxidative Addition into C-Br Imine N-(2-bromophenyl)- 1,1-diphenylmethanimine Imine->OxAdd + Pd(0) CHAct Base-Assisted C-H Activation (Concerted Metalation-Deprotonation) OxAdd->CHAct K2CO3 Base (-HBr) MetCyc Palladacycle Intermediate [Pd(II) Metallacycle] CHAct->MetCyc Intramolecular C-H Cleavage Prod 6-Phenylphenanthridine + Pd(0)L_n MetCyc->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Catalytic cycle for the Pd-catalyzed cyclization of C19H14BrN imine to 6-phenylphenanthridine.

Self-Validating Experimental Protocols

A protocol is only as robust as its validation checkpoints. The following methodologies integrate real-time analytical feedback to ensure synthetic fidelity.

Protocol A: Synthesis of N-(2-bromophenyl)-1,1-diphenylmethanimine

Direct condensation of benzophenone with 2-bromoaniline is sterically hindered and low-yielding. Instead, we employ a highly chemoselective utilizing the differential bond dissociation energies of C–I (~55 kcal/mol) versus C–Br (~68 kcal/mol) [2].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1-bromo-2-iodobenzene (1.0 equiv, 10 mmol), benzophenone imine (1.05 equiv, 10.5 mmol), Pd(OAc)2​ (2 mol%), rac-BINAP (3 mol%), and Cs2​CO3​ (1.4 equiv, 14 mmol).

  • Solvent Addition: Add anhydrous toluene (30 mL). Seal the flask, remove it from the glovebox, and stir at 80 °C for 12 hours.

  • In-Process Control (IPC) - GC-MS: Self-Validation Checkpoint. Pull a 50 μL aliquot, dilute in EtOAc, and filter through a celite plug. Analyze via GC-MS. The reaction is complete when the peak for 1-bromo-2-iodobenzene ( m/z 282) disappears, replaced by the product peak at m/z 335.03. If unreacted starting material remains, spike with an additional 0.5 mol% Pd catalyst and stir for 2 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc 95:5) to yield the title compound as a yellow viscous oil.

  • Final Validation: 1H NMR ( CDCl3​ ) must show the complete absence of the N–H proton (~9.0 ppm) and the presence of a complex multiplet in the aromatic region (6.5–7.8 ppm) integrating to 14 protons.

Protocol Step1 1. Reactants Assembly 1-Bromo-2-iodobenzene + Benzophenone Imine Step2 2. Pd-Catalyzed Selective C-I Amination Step1->Step2 Pd(OAc)2, rac-BINAP 80°C, Toluene Step3 3. IPC Validation GC-MS (m/z 335.03) Absence of m/z 282 Step2->Step3 Aliquot Sampling Step3->Step2 If Incomplete Step4 4. Product Isolation N-(2-bromophenyl)- 1,1-diphenylmethanimine Step3->Step4 If Conversion > 98%

Workflow for the self-validating synthesis of C19H14BrN imine.
Protocol B: Intramolecular Cyclization to 6-Phenylphenanthridine

This step leverages the previously synthesized C19H14BrN imine to form the polycyclic phenanthridine core via C–H activation.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, dissolve N-(2-bromophenyl)-1,1-diphenylmethanimine (1.0 equiv, 0.5 mmol) in anhydrous DMF (3 mL).

  • Catalyst Assembly: Add Pd(OAc)2​ (5 mol%, 0.025 mmol), PCy3​ (10 mol%, 0.05 mmol), and finely milled K2​CO3​ (2.0 equiv, 1.0 mmol).

  • Cyclization: Degas the mixture via three freeze-pump-thaw cycles. Backfill with Argon and heat to 160 °C for 9 hours. Causality Note: The high temperature is strictly required to overcome the activation energy barrier of the Concerted Metalation-Deprotonation (CMD) step.

  • In-Process Control (IPC) - LC-MS: Self-Validation Checkpoint. Analyze an aliquot via LC-MS. Look for the disappearance of the m/z 335.03 signal and the emergence of the product mass at m/z 255.10 ( C19​H13​N , exact mass 255.1048).

  • Isolation: Cool the reaction, dilute with CH2​Cl2​ , wash extensively with LiCl aqueous solution (5%) to remove DMF, dry, and purify via silica gel chromatography to yield 6-phenylphenanthridine.

Table 2: Optimization of Reaction Parameters for Pd-Catalyzed Cyclization
CatalystLigandBaseSolventTemp (°C)Yield of Phenanthridine (%)
Pd(OAc)2​ PPh3​ K2​CO3​ DMF160< 15% (Insufficient electron density)
Pd(OAc)2​ PCy3​ NaOtBu DMF16022% (Premature protode-metallation)
Pd(OAc)2​ PCy3​ K2​CO3​ DMF16065% (Optimal CMD conditions)

References

  • Satoh, T., Miura, M., et al. "SYNTHESIS OF PHENANTHRIDINES AND RELATED COMPOUNDS BY PALLADIUM-CATALYZED DIRECT COUPLING VIA C–H AND N–H BOND CLEAVAGES." Heterocycles, 2012, 86(1), 487. URL:[Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination." URL:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "Nomenclature of Organic Chemistry (Blue Book)." URL: [Link]

Exploratory

Physicochemical properties of 3-bromo-N-(diphenylmethylene)aniline

Introduction: A Versatile Schiff Base Intermediate 3-Bromo-N-(diphenylmethylene)aniline (CAS No. 1020180-02-2) is a substituted aromatic imine, commonly known as a Schiff base.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Schiff Base Intermediate

3-Bromo-N-(diphenylmethylene)aniline (CAS No. 1020180-02-2) is a substituted aromatic imine, commonly known as a Schiff base. This class of compounds is characterized by the presence of a carbon-nitrogen double bond (azomethine group) and is typically formed through the condensation of a primary amine with an aldehyde or ketone. In this case, 3-bromo-N-(diphenylmethylene)aniline is synthesized from the reaction of 3-bromoaniline and the aromatic ketone, benzophenone.

While extensive experimental data for this specific molecule is not widely published, its structure provides a clear roadmap for understanding its physicochemical properties and predicting its reactivity. The presence of two key functional moieties—the reactive imine bond and the synthetically versatile aryl bromide—makes it a valuable intermediate for researchers in organic synthesis, medicinal chemistry, and materials science.

This guide provides a comprehensive overview of 3-bromo-N-(diphenylmethylene)aniline, leveraging data from its precursors and the well-established chemistry of related Schiff bases. We will explore its synthesis, predicted spectral characteristics, key chemical reactions, and potential applications, offering field-proven insights for its use in a research and development setting.

Molecular Structure and Physicochemical Properties

The structure of 3-bromo-N-(diphenylmethylene)aniline combines a brominated aniline fragment with a diphenylmethane group via an imine linkage. This structure dictates its physical and chemical behavior.

Structure:

Predicted Physicochemical Properties

Direct experimental data for 3-bromo-N-(diphenylmethylene)aniline is limited. However, based on its structure and data for analogous compounds, we can predict its key properties.

PropertyPredicted Value/ObservationBasis of Prediction
Molecular Formula C₁₉H₁₄BrNStructural analysis
Molecular Weight 336.23 g/mol Calculation from atomic weights
Appearance Likely a pale yellow to off-white crystalline solidTypical appearance of aromatic imines
Solubility Insoluble in water; Soluble in common organic solvents (e.g., Toluene, THF, Dichloromethane, Chloroform)Based on the nonpolar aromatic structure and common properties of Schiff bases
Melting Point Expected to be a solid with a defined melting point, likely above room temperatureGeneral property of similar aromatic compounds
Physicochemical Properties of Precursors

A thorough understanding of the starting materials is critical for planning the synthesis and purification of the target compound.

Table 1: Physicochemical Properties of 3-Bromoaniline and Benzophenone

Property3-BromoanilineBenzophenone
CAS Number 591-19-5[1]119-61-9
Molecular Formula C₆H₆BrN[1]C₁₃H₁₀O
Molecular Weight 172.02 g/mol [1]182.22 g/mol
Appearance Off-white to light brown crystalline solid[1]White crystalline solid
Melting Point 16.8 °C48.5 °C
Boiling Point 251 °C[2]305.4 °C
Solubility Slightly soluble in water; soluble in ethanol, ether, chloroform[1]Insoluble in water; soluble in organic solvents

Synthesis of 3-Bromo-N-(diphenylmethylene)aniline

The formation of 3-bromo-N-(diphenylmethylene)aniline is a classic example of Schiff base synthesis, involving the acid-catalyzed condensation reaction between a primary amine (3-bromoaniline) and a ketone (benzophenone). The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the product.

Reaction Scheme

Caption: Synthetic pathway for 3-bromo-N-(diphenylmethylene)aniline.

Experimental Protocol: Imine Condensation

This protocol is a generalized procedure based on standard methods for synthesizing N-aryl imines from benzophenone.

Materials:

  • 3-Bromoaniline (1.0 eq)

  • Benzophenone (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq, catalytic)

  • Toluene (Anhydrous)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, and condenser) and ensure it is dry.

  • Charging Reactants: To the round-bottom flask, add 3-bromoaniline, benzophenone, and a catalytic amount of p-toluenesulfonic acid.

  • Solvent Addition: Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.5 M).

  • Reaction: Heat the mixture to reflux under an inert atmosphere. Water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the imine product.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Acid Catalyst: Protonation of the benzophenone carbonyl group by p-TsOH increases its electrophilicity, making it more susceptible to nucleophilic attack by the weakly basic 3-bromoaniline.

  • Dean-Stark Trap: The removal of water is crucial. According to Le Châtelier's principle, removing a product shifts the equilibrium to favor the formation of more products.

  • Anhydrous Solvent: Using an anhydrous solvent prevents the reverse reaction (hydrolysis) from occurring.

Spectral and Crystallographic Data

While experimental spectra for 3-bromo-N-(diphenylmethylene)aniline are not available in public databases, its structure allows for the prediction of key spectral features. These predictions are invaluable for confirming the identity of the synthesized product.

Predicted Spectral Features
TechniqueKey Expected Signals
FT-IR ~1620-1640 cm⁻¹ (C=N stretch): A strong, characteristic absorption for the imine double bond. This is a key diagnostic peak. Absence of a broad N-H stretch (from 3-bromoaniline) and the C=O stretch (from benzophenone) would indicate a successful reaction.
¹H NMR ~7.0-8.0 ppm: A complex multiplet region corresponding to the aromatic protons of the three phenyl rings. The protons on the brominated ring will have distinct chemical shifts and coupling patterns.
¹³C NMR ~165-175 ppm: A signal for the imine carbon (C=N). Multiple signals in the aromatic region (~120-150 ppm).
Mass Spec (EI) A molecular ion peak (M⁺) corresponding to the mass of the molecule (m/z = 335/337 due to the isotopic pattern of bromine).
Spectral Data of Precursors

Table 2: Key Spectral Data for 3-Bromoaniline and Benzophenone

PrecursorFT-IR (cm⁻¹)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
3-Bromoaniline ~3430, 3350 (N-H stretch)6.6-7.1 (aromatic protons), ~3.7 (NH₂)~148 (C-N), ~123 (C-Br), 115-131 (aromatic carbons)
Benzophenone ~1660 (C=O stretch)7.4-7.8 (aromatic protons)~196 (C=O), 128-138 (aromatic carbons)

Reactivity and Mechanistic Insights

The chemical reactivity of 3-bromo-N-(diphenylmethylene)aniline is dominated by two primary sites: the electrophilic imine carbon and the carbon-bromine bond on the aniline ring.

Imine Hydrolysis

The formation of the imine is reversible. In the presence of water, particularly under acidic conditions, the imine can be hydrolyzed back to its constituent amine and ketone.[3]

Caption: Acid-catalyzed hydrolysis of the imine.

Mechanism Insight: The reaction is initiated by the protonation of the imine nitrogen, which significantly increases the electrophilicity of the imine carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which, after proton transfer and elimination of 3-bromoaniline, yields benzophenone.[3] This reactivity is important to consider during workup and purification, where aqueous acidic conditions should be avoided if the imine product is desired.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is a versatile synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This capability makes 3-bromo-N-(diphenylmethylene)aniline a valuable intermediate for building molecular complexity.

Caption: Potential cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base will replace the bromine atom with an aryl, heteroaryl, or alkyl group.[4] This is a powerful method for constructing biaryl structures.

  • Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, leading to substituted styrenyl-type imines.[5]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with another amine, leading to di- or tri-arylamine precursors after hydrolysis of the imine.[6]

Expertise & Experience: The imine group serves as a protecting group for the primary amine of 3-bromoaniline. This is advantageous because the free amino group can sometimes interfere with or complicate palladium-catalyzed reactions. After the cross-coupling reaction is complete, the imine can be easily hydrolyzed to reveal the newly functionalized aniline. This two-step sequence (protection-coupling-deprotection) is a common and powerful strategy in organic synthesis.

Potential Applications

Given its structure, 3-bromo-N-(diphenylmethylene)aniline is not typically an end-product but rather a strategic intermediate.

  • Pharmaceutical and Agrochemical Synthesis: Aryl anilines and their derivatives are common scaffolds in biologically active molecules. This compound serves as a precursor to more complex structures that could be screened for medicinal or agrochemical properties. Schiff bases themselves have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

  • Materials Science: The biaryl structures that can be synthesized from this intermediate via Suzuki coupling are of interest in the development of organic light-emitting diodes (OLEDs), conducting polymers, and other advanced materials.

  • Ligand Synthesis: The functionalized anilines produced after cross-coupling and hydrolysis can be used as building blocks for the synthesis of complex ligands for catalysis and coordination chemistry.

Safety and Handling

No specific safety data is available for 3-bromo-N-(diphenylmethylene)aniline. Therefore, a conservative approach based on the known hazards of its precursors is required.

Table 3: GHS Hazard Information for Precursors

PrecursorGHS PictogramsHazard Statements
3-Bromoaniline DangerH302: Harmful if swallowed. H311/312: Toxic/harmful in contact with skin.[2]
Benzophenone WarningH351: Suspected of causing cancer. H411: Toxic to aquatic life with long lasting effects.

Recommended Precautions:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents and acids.

Conclusion

3-Bromo-N-(diphenylmethylene)aniline is a synthetically valuable intermediate whose properties and reactivity can be confidently predicted based on its constituent functional groups. Its straightforward synthesis from readily available precursors, combined with the dual reactivity of the imine and aryl bromide moieties, makes it a versatile tool for organic chemists. The ability to use the imine as a protecting group while performing palladium-catalyzed cross-coupling reactions at the C-Br bond is a particularly powerful feature, enabling the construction of complex, functionalized aniline derivatives for a wide range of applications in drug discovery and materials science. Adherence to safety protocols based on its precursor hazards is essential for its safe handling and use.

Sources

Foundational

The Strategic Role of 3-Bromo-N-(diphenylmethylene)benzenamine in Organometallic Synthesis: A Technical Whitepaper

Executive Summary In the landscape of modern pharmaceutical development and complex organic synthesis, the precise manipulation of highly reactive intermediates is paramount. 3-Bromo-N-(diphenylmethylene)benzenamine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical development and complex organic synthesis, the precise manipulation of highly reactive intermediates is paramount. 3-Bromo-N-(diphenylmethylene)benzenamine (CAS: 1020180-02-2) has emerged as a critical building block, specifically engineered to overcome the inherent vulnerabilities of primary anilines during harsh organometallic transformations [1]. By masking the reactive amine as a sterically hindered Schiff base (imine), chemists can perform aggressive halogen-metal exchanges and borylations without compromising the nitrogen center. This whitepaper details the historical context, structural causality, and validated experimental protocols surrounding this indispensable compound.

Historical Context & The Evolution of Amine Protection

Historically, synthesizing meta-substituted aminophenylboronic acids—vital precursors for Suzuki-Miyaura cross-couplings in kinase inhibitor development—presented a severe chemical paradox. The starting material, 3-bromoaniline, contains a primary amine with acidic N-H protons and a nucleophilic lone pair. When exposed to strong organolithium reagents (e.g., n-butyllithium) required for bromine-lithium exchange, unprotected anilines undergo rapid deprotonation, consuming the expensive lithium reagent and leading to insoluble, unreactive lithium amide aggregates.

Traditional protecting groups like tert-butyloxycarbonyl (Boc) or acetyl groups often fail under these conditions due to competitive nucleophilic attack by n-BuLi at the carbonyl carbon. While silyl ethers (e.g., TMS) are moisture-sensitive, the introduction of the diphenylmethylene group via condensation with benzophenone derivatives provided a robust, elegant solution. This protecting group is completely inert to strong bases and nucleophiles, yet it can be rapidly cleaved in a single pot during the acidic aqueous workup of the borylation reaction [1].

Structural Logic & Causality

The efficacy of 3-bromo-N-(diphenylmethylene)benzenamine is not accidental; it is a direct result of its molecular architecture. As a Senior Application Scientist, it is crucial to understand why this specific moiety succeeds where others fail.

  • Steric Shielding: The two bulky phenyl rings of the benzophenone moiety create a massive steric umbrella over the imine carbon. This physical barrier prevents organolithium reagents from approaching and attacking the C=N double bond.

  • Electronic Delocalization: The extensive π -conjugation across the diphenylmethylene system stabilizes the nitrogen's lone pair. This reduces the nitrogen's Lewis basicity, preventing it from coordinating with the lithium cation, thereby directing the n-BuLi exclusively to the C-Br bond for the desired halogen-metal exchange.

MechanisticLogic Core Diphenylmethylene Protecting Group Steric Steric Shielding (Two Phenyl Rings) Core->Steric Electronic Electronic Delocalization (Imine Conjugation) Core->Electronic Result1 Prevents Nucleophilic Attack at Nitrogen Steric->Result1 Result2 Tolerates Strong Bases (e.g., n-BuLi) Electronic->Result2 Result1->Result2 Synergistic Protection

Logical causality of the diphenylmethylene protecting group in organometallic synthesis.

Quantitative Data Profile

The following table summarizes the core physicochemical properties and expected synthesis metrics for the compound, providing a baseline for analytical verification[2].

PropertyValue / Description
Chemical Name 3-Bromo-N-(diphenylmethylene)benzenamine
CAS Registry Number 1020180-02-2
Molecular Formula C19H14BrN
Molecular Weight 336.23 g/mol
Appearance Colorless to pale yellow crystalline solid
Molar Yield (from Benzophenone) ~86% (Industrial Scale)
Downstream Assay Yield ~85% (Conversion to Boronic Acid)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the protected aniline and its subsequent conversion into a boronic acid. These methods are designed as self-validating systems where physical changes (e.g., crystallization, phase separation) indicate successful progression.

Protocol A: Synthesis of 3-Bromo-N-(diphenylmethylene)benzenamine

Objective: Protect 3-bromoaniline using an in situ generated benzophenone dimethyl ketal [1]. Causality: Utilizing the ketal with trimethylorthoformate chemically traps the water generated during imine formation as methanol. This thermodynamic sink drives the equilibrium to completion without requiring cumbersome Dean-Stark physical water removal.

  • Ketal Formation: Charge a reactor with benzophenone (1.0 eq) and trimethylorthoformate (1.5 eq) in a toluene/methanol mixture (1:3 ratio). Add a catalytic amount of p-toluenesulfonic acid monohydrate (5 mol%).

  • Reflux & Distillation: Reflux the mixture until ketal formation is complete. Distill off the solvents and excess reagents, replacing the solvent entirely with anhydrous toluene.

  • Imine Condensation: Add 3-bromoaniline (1.0 eq) to the toluene solution. Reflux the mixture for 12 to 18 hours.

  • Concentration & Crystallization: Remove formed solids by filtration. Concentrate the filtrate under vacuum. Add an equal volume of methanol to the concentrated melt and cool to 10 °C to initiate crystallization.

  • Isolation: Stir the suspension for 30 minutes, filter the solid, wash with cold methanol, and dry under vacuum at 25 °C to a constant weight. Expected Yield: ~86%.

Protocol B: Lithiation and Borylation to 3-Aminophenylboronic Acid

Objective: Convert the protected aryl bromide into a boronic acid, followed by one-pot deprotection [1]. Causality: Cryogenic temperatures (-80 °C) are strictly maintained to prevent the highly reactive aryllithium intermediate from undergoing unwanted side reactions, such as aryne formation. Adding triisopropylborate before lithiation ensures the aryllithium species is trapped immediately upon formation.

  • Cryogenic Setup: Charge a cryogenic reactor with 3-bromo-N-(diphenylmethylene)benzenamine (1.0 eq) and triisopropylborate (1.4 eq). Dissolve in anhydrous tetrahydrofuran (THF).

  • Halogen-Metal Exchange: Cool the solution to -80 °C under an inert nitrogen atmosphere. Slowly add n-butyllithium (1.35 eq, solution in n-hexane) dropwise, strictly maintaining the internal temperature below -75 °C.

  • Quenching & Deprotection: Once full conversion is verified via HPLC, transfer the cold reaction mixture into a vigorously stirred biphasic quench mixture of dilute sulfuric acid (1M) and toluene. Causality: The acidic aqueous phase simultaneously quenches the boronate complex into a boronic acid and hydrolyzes the acid-labile diphenylmethylene imine back to the primary amine and benzophenone.

  • Phase Separation: Split the layers. The aqueous layer contains the highly pure 3-aminophenylboronic acid hydrogen sulfate salt.

  • Precipitation: Adjust the pH of the aqueous solution to 7.2 using 33% aqueous NaOH at 0–5 °C to precipitate the free 3-aminophenylboronic acid. Filter and dry. Expected Yield: ~66-85%.

SyntheticWorkflow A 3-Bromoaniline + Benzophenone Ketal B 3-Bromo-N-(diphenylmethylene)aniline (Protected Intermediate) A->B Acid Catalysis - MeOH C Lithiation (-80°C) & Borylation B->C n-BuLi, B(OiPr)3 THF D 3-Aminophenylboronic Acid (Deprotected Product) C->D H2SO4 (aq) Hydrolysis

Step-by-step synthetic workflow from 3-bromoaniline to 3-aminophenylboronic acid.

Applications in Drug Development

The ability to reliably synthesize 3-aminophenylboronic acid and its pinacol esters using the diphenylmethylene strategy has accelerated the discovery of novel therapeutics. These boronic acids are indispensable nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In drug development, they are utilized to construct complex biaryl scaffolds found in advanced targeted therapies, including tyrosine kinase inhibitors (TKIs) for oncology and novel GPCR modulators for central nervous system disorders. By ensuring high-yielding, scalable access to meta-amino biaryls, 3-bromo-N-(diphenylmethylene)benzenamine bridges the gap between bench-scale discovery and commercial manufacturing.

References

  • Source: Google Patents (WO2014180735A1)
Exploratory

The Strategic Role of the Diphenylmethylene Protecting Group in Advanced Aniline Chemistry

Executive Summary The synthesis and functionalization of primary anilines are foundational to the development of modern pharmaceuticals, agrochemicals, and advanced materials. However, the direct introduction of primary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and functionalization of primary anilines are foundational to the development of modern pharmaceuticals, agrochemicals, and advanced materials. However, the direct introduction of primary amines via transition-metal catalysis presents severe chemical hurdles. The diphenylmethylene protecting group—typically derived from benzophenone imine—has emerged as a robust, orthogonal solution to these challenges. This whitepaper provides an in-depth mechanistic analysis, comparative data, and self-validating experimental protocols for deploying the diphenylmethylene group as an ammonia surrogate and a resilient protective mask in complex aniline chemistry.

Mechanistic Rationale: Overcoming the Ammonia Conundrum

Directly utilizing ammonia in palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) is notoriously difficult. Ammonia binds tightly to palladium centers, forming stable, unreactive Werner-type ammine complexes that poison the catalyst and halt the catalytic cycle 1.

To circumvent this thermodynamic trap, Stephen Buchwald and John Hartwig pioneered the use of benzophenone imine (Ph₂C=NH) as a highly effective ammonia equivalent 2. The coupling of an aryl halide with benzophenone imine yields an N-(diphenylmethylene)aniline intermediate.

Beyond its role as an ammonia surrogate, the diphenylmethylene moiety acts as an exceptional protecting group. The resulting Schiff base is highly stable to flash chromatography, strong bases, and nucleophiles 2. This orthogonal stability allows chemists to perform subsequent anion-stabilizing reactions, alkylations, or organometallic functionalizations elsewhere on the molecule without premature deprotection or unwanted side reactions at the nitrogen center 3.

Workflow & Logical Relationships

Workflow ArX Aryl Halide (Ar-X) Coupling Pd Catalyst Buchwald-Hartwig ArX->Coupling Imine Benzophenone Imine (Ph2C=NH) Imine->Coupling Protected Diphenylmethylene Aniline Coupling->Protected C-N Bond Deprotect Hydroxylamine or H2/Pd-C Protected->Deprotect Product Primary Aniline (Ar-NH2) Deprotect->Product Cleavage

Workflow of primary aniline synthesis via diphenylmethylene protection.

Quantitative Data: Comparative Protecting Group Analysis

To contextualize the utility of the diphenylmethylene group, it is critical to compare its chemical stability profile against other standard amine protecting groups. The data below summarizes its orthogonal reactivity, making it the premier choice for multi-step syntheses involving strong bases or organometallics.

Protecting GroupIntroduction ReagentStability to Strong BaseStability to Mild AcidPd-Catalyst Poisoning RiskTypical Cleavage Conditions
Diphenylmethylene Benzophenone imineExcellent Poor (Labile)Low (Excellent surrogate)NH₂OH·HCl or H₂/Pd-C
Boc (tert-Butyloxycarbonyl) Boc₂OGoodPoor (Labile)ModerateTFA or HCl
Acetyl (Ac) Ac₂O / AcClPoor (Labile)ExcellentLowStrong Base / Heat
Fmoc Fmoc-ClPoor (Labile)ExcellentLowPiperidine (Base)

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs) and understanding the causality behind each reagent, researchers can ensure high fidelity and reproducibility.

Protocol 1: Synthesis of N-(Diphenylmethylene)anilines via Cross-Coupling

Causality Check: The choice of bidentate phosphine ligands (e.g., BINAP or DPEphos) is critical to prevent the formation of off-cycle palladium-halide dimers after oxidative addition, thereby accelerating the reaction and improving yields 1.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge the aryl halide (1.0 equiv), Pd₂(dba)₃ (2 mol%), a bidentate ligand such as BINAP (6 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add anhydrous toluene (to achieve ~0.2 M concentration), followed by benzophenone imine (1.1 equiv).

    • Rationale: Toluene is utilized for its high boiling point and non-coordinating nature, which stabilizes the active Pd(0) species. NaOtBu deprotonates the imine, facilitating transmetalation.

  • Reaction Execution: Heat the mixture to 80–110 °C for 12–24 hours.

    • Validation: Monitor the disappearance of the aryl halide via GC-MS or TLC. The formation of a bright yellow/orange solution typically indicates successful imine formation.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/EtOAc).

    • Validation: The diphenylmethylene group is highly stable to silica gel, preventing premature hydrolysis during purification and ensuring a high isolated yield 2.

Protocol 2: Orthogonal Cleavage to Primary Aniline

Causality Check: While catalytic hydrogenation (Pd/C, H₂) is effective, it can inadvertently reduce sensitive functional groups like cyano or nitro moieties. Transamination with hydroxylamine offers a milder, chemoselective alternative that leaves reducible groups intact 4.

  • Preparation: Dissolve the purified N-(diphenylmethylene)aniline in a co-solvent mixture (e.g., THF/MeOH or CHCl₃/EtOH) to ensure the solubility of both the hydrophobic substrate and the hydrophilic cleavage reagent.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5–2.0 equiv) and sodium acetate (1.5 equiv) as a mild buffer.

    • Rationale: The alpha-effect of the hydroxylamine nitrogen makes it a superior nucleophile. It attacks the imine carbon, driving the equilibrium toward the primary aniline and forming benzophenone oxime as a byproduct 5.

  • Reaction Execution: Stir the mixture at room temperature for 1–3 hours.

    • Validation: TLC monitoring will show the rapid consumption of the highly UV-active imine and the appearance of a lower-Rf spot corresponding to the primary amine.

  • Workup and Isolation: Partition the reaction mixture between 1M HCl and ethyl acetate.

    • Validation: The primary aniline cleanly partitions into the aqueous layer as the hydrochloride salt, while the benzophenone oxime byproduct remains trapped in the organic layer.

  • Neutralization: Basify the aqueous layer with 1M NaOH to pH 10 and extract with dichloromethane. Dry over Na₂SO₄ and concentrate to afford the pure primary aniline.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Benzenamine, 3-bromo-N-(diphenylmethylene)- in Advanced Cross-Coupling and Metallation Workflows

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and functional materials, the transition-metal-catalyzed cross-coupling of haloanilines presents a notorious chemoselectivity challen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and functional materials, the transition-metal-catalyzed cross-coupling of haloanilines presents a notorious chemoselectivity challenge. Benzenamine, 3-bromo-N-(diphenylmethylene)- (CAS: 1020180-02-2) serves as a highly specialized, sterically shielded electrophile designed to bypass these limitations. By masking the primary amine as a benzophenone imine, researchers can execute aggressive palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) and strongly basic metallation reactions (lithiation/borylation) without risking catalyst poisoning, unwanted N-arylation, or reagent depletion[1][2].

This technical guide provides a comprehensive framework for deploying this protected intermediate, detailing the mechanistic rationale, standardized protocols, and self-validating experimental workflows.

The Chemoselectivity Challenge & Mechanistic Rationale

The Problem with Unprotected Haloanilines

When subjecting unprotected 3-bromoaniline to palladium catalysis, the free primary amine (-NH₂) introduces three critical failure modes:

  • Catalyst Poisoning: The nitrogen lone pair coordinates tightly to Pd(II) intermediates, forming stable, off-cycle complexes that stall the catalytic cycle.

  • Competing Nucleophilicity: In C-N coupling scenarios, the internal amine acts as a competing nucleophile, leading to unwanted oligomerization (e.g., the formation of poly(imino-1,3-phenylene))[2].

  • Organometallic Incompatibility: During halogen-metal exchange (e.g., using n -BuLi for borylation), the acidic N-H protons consume stoichiometric equivalents of the organolithium reagent, depressing yields and generating complex mixtures[1].

The Diphenylmethylene Advantage

Protecting the amine with benzophenone imine resolves these issues entirely. The bulky diphenylmethylene group provides intense steric shielding around the nitrogen atom, rendering it non-nucleophilic and preventing palladium coordination. Furthermore, the absence of N-H protons makes the molecule completely orthogonal to strong bases, allowing for clean lithiation at the C-Br bond at cryogenic temperatures (-80 °C)[1]. Post-reaction, the imine is uniquely advantageous because it can be cleaved under exceptionally mild acidic conditions, avoiding the harsh reagents (like concentrated TFA) required for Boc deprotection.

Mechanism A Unprotected 3-Bromoaniline B Pd Catalyst Poisoning A->B Lone pair coordination C Unwanted N-Arylation (Oligomerization) A->C Competing nucleophile D Protected: 3-Bromo-N- (diphenylmethylene)aniline E Steric Shielding of Nitrogen D->E Diphenylmethylene group F Clean Oxidative Addition at C-Br Bond E->F Directs Pd to Bromide

Caption: Mechanistic rationale for imine protection to prevent catalyst poisoning and N-arylation.

Application Workflows

The workflow for utilizing Benzenamine, 3-bromo-N-(diphenylmethylene)- typically involves three distinct phases: Imine Formation , Core Transformation (Cross-Coupling or Metallation), and Hydrolytic Cleavage .

Workflow A 3-Bromoaniline B 3-Bromo-N- (diphenylmethylene)aniline (Protected) A->B Benzophenone Imine C Cross-Coupled Intermediate B->C Pd-Catalysis or Metallation D 3-Substituted Aniline (Target) C->D Acidic Hydrolysis

Caption: Workflow for utilizing benzophenone imine protection in 3-bromoaniline cross-coupling.

Key Transformations
  • Suzuki-Miyaura Coupling: The protected bromide acts as an excellent electrophile. Using bases like K3​PO4​ ensures efficient transmetallation without triggering premature hydrolysis of the imine[2].

  • Lithiation / Borylation: The protected compound can be treated with n -BuLi and triisopropylborate to yield 3-aminophenylboronic acid derivatives. The imine protection is critical here to prevent the deprotonation of the amine[1].

  • C-N Coupling: Benzophenone imines are frequently used in Chan-Lam and Buchwald-Hartwig aminations to synthesize complex primary, secondary, and tertiary amines[3][4].

Quantitative Data Summary

Understanding the operational boundaries of the diphenylmethylene protecting group is essential for experimental design. Table 1 compares the performance of various amine states during standard coupling conditions.

Table 1: Comparative Analysis of Amine States in 3-Bromoaniline Transformations

Amine State / Protecting GroupStability to Organolithium (e.g., n -BuLi)Stability in Pd-CatalysisRisk of Catalyst PoisoningDeprotection Conditions
None (Free Amine) Poor (Consumes reagent via N-H deprotonation)Poor (Oligomerization risk)HighN/A
Boc (-COOtBu) Moderate (Risk of directed ortho-lithiation)GoodLowStrong Acid (TFA, 4M HCl)
Diphenylmethylene (Imine) Excellent (No acidic protons) Excellent Very Low Mild Acid (1M HCl, Citric Acid) or Hydrogenolysis

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the success of each step before proceeding.

Protocol A: Preparation of Benzenamine, 3-bromo-N-(diphenylmethylene)-

Causality Note: This reaction utilizes benzophenone imine directly or benzophenone dimethyl ketal generated in situ to form the imine via a condensation mechanism[1][5].

  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3-bromoaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) or toluene.

  • Reagent Addition: Add benzophenone imine (1.05 equiv) via syringe. If utilizing a catalytic approach, add a catalytic amount of p -toluenesulfonic acid ( p -TSA, 0.05 equiv).

  • Reaction: Heat the mixture to 60–100 °C for 2 to 15 hours under a nitrogen atmosphere[5].

  • Validation Checkpoint 1: Monitor by TLC (Hexane/EtOAc 9:1). The primary amine spot (ninhydrin active) should disappear, replaced by a highly UV-active, non-polar spot representing the imine.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine[5]. Dry the organic layer over Na2​SO4​ , filter, and concentrate under vacuum.

  • Purification: Purify via flash chromatography (Silica, gradient 0-10% ethyl acetate in hexanes) to yield a yellow/orange oil or crystalline solid[5].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Note: Anhydrous K3​PO4​ is selected as the base because it provides sufficient basicity to drive the boronic acid transmetallation without providing the aqueous hydroxide ions that could prematurely cleave the imine[2].

  • Setup: Charge a Schlenk flask with Benzenamine, 3-bromo-N-(diphenylmethylene)- (1.0 equiv), the desired aryl/alkyl boronic acid (1.2 equiv), K3​PO4​ (2.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent: Add a degassed mixture of Dioxane/Water (4:1 v/v). Self-Validation: The biphasic nature ensures inorganic salts dissolve in the aqueous layer while the lipophilic imine remains in the organic phase, driving the reaction forward.

  • Reaction: Evacuate and backfill the flask with nitrogen three times. Heat the vigorously stirred mixture to 80 °C for 12 hours.

  • Validation Checkpoint 2: A color shift from red/orange (active Pd) to a dark brown/black suspension often indicates completion or catalyst precipitation. Confirm via GC-MS; the parent mass of the bromide should be fully replaced by the coupled product mass.

  • Workup: Filter through a short pad of Celite to remove palladium black, washing with ethyl acetate. Concentrate the filtrate for immediate use in Protocol C.

Protocol C: Mild Acidic Hydrolysis (Deprotection)

Causality Note: The imine carbon is highly electrophilic under acidic conditions. Water acts as a nucleophile, collapsing the imine into the primary amine hydrochloride salt and benzophenone[1].

  • Setup: Dissolve the crude cross-coupled intermediate from Protocol B in THF or methanol.

  • Hydrolysis: Add an equal volume of 1M aqueous HCl or 1M aqueous Citric Acid. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint 3: The disappearance of the bright yellow color associated with the extended conjugation of the benzophenone imine indicates successful cleavage.

  • Phase Separation Logic: Add toluene or heptane to the mixture. The cleaved benzophenone byproduct is highly lipophilic and will partition entirely into the organic layer[1]. The desired 3-substituted aniline is protonated (ammonium salt) and will partition into the aqueous layer.

  • Isolation: Separate the layers. Discard the organic layer. Basify the aqueous layer to pH 10 using 2M NaOH (neutralizing the ammonium salt back to a free amine), then extract with dichloromethane (DCM).

  • Final Recovery: Dry the DCM layer over Na2​SO4​ and concentrate to yield the pure, free 3-substituted aniline.

References

  • Source: Google Patents (WO2014180735A1)
  • Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters Source: ACS Publications URL:[Link]

  • Metal-Catalyzed Cross-Coupling Reactions and More Source: ResearchGate URL:[Link]

  • Copper Mediated Transformations of Alkyl Boronic Esters Source: White Rose eTheses Online URL:[Link]

  • Source: Google Patents (WO2024160366A1)

Sources

Application

Suzuki coupling protocols for 3-bromo-N-(diphenylmethylene)aniline

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-N-(diphenylmethylene)aniline Executive Summary This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 3-b...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-N-(diphenylmethylene)aniline

Executive Summary

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 3-bromo-N-(diphenylmethylene)aniline. Designed for medicinal chemists and process scientists, this guide provides mechanistic insights, self-validating experimental procedures, and downstream processing strategies to either retain the ketimine protecting group or yield the free primary biaryl aniline in a single pot.

Mechanistic Rationale & Substrate Design

The cross-coupling of unprotected haloanilines often suffers from competitive side reactions, most notably Buchwald-Hartwig amination (C-N bond formation) and catalyst poisoning via amine coordination to the palladium center. To circumvent this, the primary amine is masked as a diphenylketimine (benzophenone imine derivative). As established by Buchwald and colleagues, the diphenylmethylene group acts as an exceptional steric and electronic shield, rendering the nitrogen atom inert to transition-metal insertion while maintaining high solubility in organic solvents [1].

In the Suzuki-Miyaura catalytic cycle [2]:

  • Oxidative Addition: The Pd(0) species inserts into the C-Br bond. The meta-position of the bromide relative to the bulky ketimine ensures minimal steric hindrance during this step.

  • Transmetalation: The base (K₂CO₃) hydroxylates the arylboronic acid, forming a nucleophilic boronate [Ar-B(OH)₃]⁻ that transfers the aryl group to the Pd(II) center. Water is strictly required in the solvent mixture to facilitate this boronate formation.

  • Reductive Elimination: The bidentate ligand (e.g., dppf) enforces a cis-geometry on the intermediate, accelerating the reductive elimination of the biaryl product and regenerating the active Pd(0) catalyst.

Experimental Workflow & Logic

The workflow branches critically at the workup stage. Because the diphenylketimine group is acid-labile, maintaining a strictly basic or neutral aqueous workup preserves the protecting group for future synthetic steps. Conversely, introducing an acidic workup allows for a one-pot global deprotection, directly yielding the primary aniline [3].

SuzukiWorkflow Substrate 3-bromo-N-(diphenylmethylene)aniline + Ar-B(OH)2 Conditions Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Substrate->Conditions Coupled Protected Biaryl Product (Ketimine Intact) Conditions->Coupled Cross-Coupling WorkupA Mild/Basic Workup (H2O/EtOAc) Coupled->WorkupA WorkupB Acidic Workup (1M HCl, THF) Coupled->WorkupB FinalA Isolated Ketimine Biaryl WorkupA->FinalA FinalB Primary Biaryl Aniline + Benzophenone WorkupB->FinalB

Workflow for the Suzuki coupling of 3-bromo-N-(diphenylmethylene)aniline and workup pathways.

Step-by-Step Methodologies

Protocol A: Synthesis of Ketimine-Protected Biaryl

Objective: Form the C-C bond while preserving the acid-sensitive diphenylmethylene protecting group.

Reagents:

  • 3-Bromo-N-(diphenylmethylene)aniline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed

Procedure (Self-Validating System):

  • Preparation: Charge an oven-dried Schlenk flask with the aryl bromide, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x). Causality: Pd(0) is highly susceptible to oxidation. Oxygen contamination will result in a rapid color shift to black (precipitation of inactive Pd black) and halt the reaction.

  • Solvent Addition: Add the degassed Dioxane/H₂O mixture via syringe. The solution should initially appear dark red/orange.

  • Heating: Heat the mixture to 90 °C under vigorous stirring for 4-6 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting bromide (UV active) should disappear. A new, highly UV-active spot (often fluorescent under 254 nm due to extended biaryl conjugation) will appear at a lower Rf.

  • Workup (Neutral/Basic): Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 x 15 mL) and brine (15 mL). Crucial: Do not use acidic washes (e.g., NH₄Cl) as this will prematurely cleave the ketimine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography. Note: Pre-treat the silica gel with 1% Et₃N to prevent on-column hydrolysis.

Protocol B: One-Pot Suzuki Coupling and Global Deprotection

Objective: Perform the cross-coupling and immediately hydrolyze the ketimine to yield the free primary aniline.

Procedure:

  • Execute Steps 1-5 from Protocol A.

  • In-Situ Hydrolysis: Once TLC confirms complete consumption of the aryl bromide, cool the reaction mixture to 0 °C.

  • Acidification: Slowly add 1M aqueous HCl until the pH reaches 2. Stir at room temperature for 1 hour. Causality: The acid protonates the imine nitrogen, facilitating nucleophilic attack by water to release benzophenone and the primary aniline hydrochloride salt.

  • Validation Check: LC-MS will show the disappearance of the protected mass [M+H]⁺ and the appearance of the primary aniline[M - 164 + H]⁺ along with a distinct benzophenone peak (m/z 183).

  • Workup: Extract the aqueous layer with diethyl ether (2 x 15 mL) to remove benzophenone and organic impurities.

  • Neutralization: Basify the aqueous layer with 2M NaOH to pH 10, then extract the free aniline with EtOAc (3 x 15 mL).

  • Isolation: Dry, concentrate, and purify the primary biaryl aniline.

Quantitative Data & Substrate Scope

The table below summarizes the expected outcomes when coupling 3-bromo-N-(diphenylmethylene)aniline with various boronic acids using Protocol A.

Boronic Acid PartnerElectronic NatureReaction Time (h)Expected Yield (%)LC-MS [M+H]⁺ (Protected)
Phenylboronic acidNeutral488 - 92%334.1
4-Methoxyphenylboronic acidElectron-Rich490 - 95%364.2
4-Fluorophenylboronic acidElectron-Deficient680 - 85%352.1
3-Pyridylboronic acidHeteroaryl875 - 80%335.1
2-Methylphenylboronic acidSterically Hindered1270 - 75%348.2

Causality Note: Electron-rich boronic acids undergo transmetalation more rapidly, resulting in shorter reaction times and higher yields. Sterically hindered ortho-substituted boronic acids require extended heating to overcome the activation energy barrier during the transmetalation and reductive elimination steps.

Troubleshooting & Quality Control

  • Issue: Incomplete Conversion & Black Precipitate.

    • Causality: Oxygen ingress led to the oxidation of the phosphine ligand and the aggregation of Pd(0) into inactive Pd black.

    • Solution: Ensure strict Schlenk techniques. Degas solvents by sparging with Argon for at least 30 minutes prior to use.

  • Issue: Protodeboronation (Formation of Ar-H instead of Ar-Ar).

    • Causality: The boronic acid hydrolyzed before transmetalation could occur, often due to excessive base or prolonged heating without sufficient active catalyst.

    • Solution: Increase the catalyst loading to 10 mol% or switch to a more stable, reactive boronic ester (e.g., pinacol ester).

  • Issue: Unexpected Deprotection during Chromatography.

    • Causality: The mild acidity of standard silica gel catalyzed the hydrolysis of the diphenylketimine.

    • Solution: Always neutralize the silica gel by flushing the column with 1-2 column volumes of solvent containing 1% triethylamine (Et₃N) before loading the sample.

References

  • Wolfe, J. P.; Åhman, J.; Sadighi, J. P.; Singer, R. A.; Buchwald, S. L. "An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides and Triflates." Tetrahedron Letters, 1997. URL: [Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. URL: [Link]

  • Lu, W. et al. "A new Suzuki synthesis of triphenylethylenes that inhibit aromatase and bind to estrogen receptors α and β." Bioorganic & Medicinal Chemistry, 2016. URL: [Link]

Method

Application Note: Hydrolysis of 3-Bromo-N-(diphenylmethylene)aniline to 3-Bromoaniline

Strategic Context & Background In modern pharmaceutical synthesis and drug development, the construction of functionalized anilines is frequently achieved via palladium-catalyzed Buchwald–Hartwig cross-coupling. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Background

In modern pharmaceutical synthesis and drug development, the construction of functionalized anilines is frequently achieved via palladium-catalyzed Buchwald–Hartwig cross-coupling. However, direct amination of aryl halides (such as 1,3-dibromobenzene) using ammonia gas is notoriously difficult. Ammonia binds tightly to palladium complexes, often leading to catalyst deactivation and uncontrolled over-arylation .

To circumvent this limitation, benzophenone imine is universally employed as an ammonia surrogate. Coupling benzophenone imine with 1,3-dibromobenzene yields the protected intermediate 3-bromo-N-(diphenylmethylene)aniline . To unmask the target primary amine (3-bromoaniline), the diphenylmethylene protecting group must be removed via mild acidic hydrolysis . This application note details the mechanistic rationale, self-validating purification strategy, and standardized protocol for this critical deprotection step.

Mechanistic Rationale (The "Why")

The hydrolysis of an imine to a primary amine and a ketone is an equilibrium-driven process catalyzed by aqueous acid. Understanding the causality of each mechanistic step is essential for optimizing reaction parameters:

  • Electrophilic Activation: The reaction initiates with the protonation of the imine nitrogen by hydrochloric acid. This drastically increases the electrophilicity of the imine carbon.

  • Nucleophilic Attack: Water (acting as the stoichiometric nucleophile) attacks the activated carbon, forming a tetrahedral hemiaminal intermediate.

  • Proton Transfer: A rapid proton transfer occurs from the oxygen atom to the nitrogen atom, converting the amine moiety into a superior leaving group.

  • Elimination: The carbon-nitrogen bond cleaves, expelling 3-bromoaniline and generating benzophenone.

Because the reaction is conducted in an acidic medium, the liberated 3-bromoaniline is immediately protonated to form 3-bromoanilinium hydrochloride. This protonation removes the amine from the equilibrium, driving the hydrolysis strictly to completion.

Mechanism Step1 Protonation (H+) Step2 Nucleophilic Attack (H2O) Step1->Step2 Step3 Hemiaminal Intermediate Step2->Step3 Step4 Proton Transfer Step3->Step4 Step5 C-N Cleavage (Elimination) Step4->Step5 Step6 Primary Amine + Ketone Step5->Step6

Figure 1: Acid-catalyzed imine hydrolysis mechanism forming 3-bromoaniline.

Self-Validating Purification Strategy

A hallmark of a robust chemical protocol is its ability to self-validate through physical observables. This protocol utilizes a pH-driven phase-switching extraction that inherently purifies the product without the need for column chromatography .

  • State 1 (Acidic): Post-hydrolysis, the reaction mixture contains neutral benzophenone and the 3-bromoanilinium salt. Extracting this mixture with an organic solvent (EtOAc) selectively pulls the benzophenone byproduct into the organic waste layer, while the charged anilinium salt remains trapped in the aqueous layer.

  • State 2 (Basic): By adjusting the aqueous layer to pH > 10, the anilinium salt is deprotonated back to the neutral, lipophilic 3-bromoaniline. A secondary extraction seamlessly partitions the pure product into a fresh organic layer, leaving inorganic salts behind.

Workflow Imine 3-Bromo-N-(diphenylmethylene)aniline Hydrolysis Acidic Hydrolysis (2M HCl, THF) Imine->Hydrolysis Ext1 Primary Extraction (EtOAc / H2O) Hydrolysis->Ext1 Org1 Organic Phase (Benzophenone) Ext1->Org1 Discard Aq1 Aqueous Phase (Anilinium HCl) Ext1->Aq1 Retain Base Basification (pH > 10) Aq1->Base Ext2 Secondary Extraction (DCM / H2O) Base->Ext2 Org2 Organic Phase (3-Bromoaniline) Ext2->Org2 Product Aq2 Aqueous Phase (Waste) Ext2->Aq2 Discard

Figure 2: Biphasic extraction workflow for the isolation of 3-bromoaniline post-hydrolysis.

Experimental Protocol

Materials & Reagents
  • 3-Bromo-N-(diphenylmethylene)aniline (Starting Material)

  • Tetrahydrofuran (THF), Reagent Grade

  • Hydrochloric Acid (2M aqueous solution)

  • Sodium Hydroxide (2M aqueous solution)

  • Ethyl Acetate (EtOAc) and Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-N-(diphenylmethylene)aniline in THF (0.2 M concentration). Causality: THF is selected as a co-solvent to ensure complete solvation of the highly lipophilic imine prior to the introduction of the aqueous phase.

  • Hydrolysis: Add 5.0 equivalents of 2M aqueous HCl dropwise to the stirring solution. Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 2 hours. Reaction completion can be monitored by TLC (Hexanes/EtOAc 9:1), observing the disappearance of the high-Rf imine spot.

  • Primary Extraction (Defatting): Concentrate the reaction mixture under reduced pressure to remove the majority of the THF. Dilute the remaining aqueous residue with distilled water and extract with EtOAc (3 × 20 mL).

    • Action: Discard the combined EtOAc layers (contains benzophenone). Retain the acidic aqueous layer.

  • Basification: Cool the retained aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise until the pH of the solution is strictly > 10 (verify with pH paper). Causality: The solution will turn cloudy as the water-soluble anilinium salt is neutralized into the water-insoluble free aniline.

  • Secondary Extraction (Product Recovery): Extract the basic aqueous layer with DCM (3 × 20 mL).

    • Action: Combine the DCM layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to afford 3-bromoaniline as a pale yellow to amber liquid.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reagent Equivalents
Reagent / MaterialMW ( g/mol )EquivalentsFunction in Workflow
3-Bromo-N-(diphenylmethylene)aniline 336.231.0Substrate
Tetrahydrofuran (THF) 72.110.2 MOrganic Co-solvent
2M HCl (aq) 36.465.0Acid Catalyst & Nucleophile Source
2M NaOH (aq) 40.006.0Basifying Agent (Phase Switcher)
Table 2: Troubleshooting Guide
ObservationCausalityCorrective Action
Incomplete hydrolysis on TLC Insufficient acid concentration or poor biphasic mixing.Increase stirring speed; add an additional 1.0 equiv of 2M HCl and stir for 1 hr.
Product contaminated with benzophenone Incomplete primary extraction during the acidic phase.Perform additional EtOAc washes of the acidic aqueous layer before basification.
Low isolated yield of 3-bromoaniline Incomplete basification; product remained as a water-soluble salt.Verify aqueous phase pH > 10 with indicator paper prior to the secondary DCM extraction.

References

  • Buchwald–Hartwig amination Wikipedia, The Free Encyclopedia URL:[Link]

  • Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization of Primary 1,2-Amino Alcohols Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of Primary Amines / Hydrazines via Buchwald-Hartwig Amination ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromoaniline Removal

This guide is engineered for researchers and drug development professionals facing challenges in purifying reaction mixtures containing unreacted 3-bromoaniline. By understanding the underlying physicochemical mechanics...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is engineered for researchers and drug development professionals facing challenges in purifying reaction mixtures containing unreacted 3-bromoaniline. By understanding the underlying physicochemical mechanics of this aromatic amine, you can deploy self-validating purification workflows that protect your target active pharmaceutical ingredients (APIs).

Physicochemical Profile & Purification Causality

To design an effective removal strategy, one must first understand the physical and chemical parameters of 3-bromoaniline.

PropertyValueCausality / Impact on Purification
Molecular Weight 172.02 g/mol Essential for calculating stoichiometric equivalents when deploying polymer-supported scavenger resins.
pKa (Conjugate Acid) 3.58Dictates the pH required for aqueous extraction. The pH must be driven below 1.5 to ensure >99% protonation.
Boiling Point 251 °CThe high boiling point precludes removal via standard rotary evaporation; vacuum distillation is required if chemical removal is bypassed.
Density 1.58 g/mLHeavier than water; phase separation dynamics must be closely monitored to prevent emulsion formation or phase inversion.
Solubility Sparingly in water; highly in organicsNecessitates chemical derivatization (e.g., protonation or covalent scavenging) to force a phase switch for separation.

(Data sourced from 1[1] and)

Troubleshooting FAQs

Q1: My standard aqueous acid washes (e.g., saturated NH₄Cl or 5% citric acid) are failing to remove unreacted 3-bromoaniline. Why is this happening, and how can I fix it?

The Causality: 3-Bromoaniline is a weakly basic aromatic amine due to the electron-withdrawing nature of the meta-bromine atom, resulting in a conjugate acid pKa of 1[1]. Standard weak acid washes like saturated NH₄Cl (pH ~5-6) or 5% citric acid (pH ~2.5) do not provide a sufficiently low pH to fully protonate the amine. According to the Henderson-Hasselbalch equation, achieving >99% protonation requires the aqueous phase pH to be at least two units below the pKa (i.e., pH < 1.58).

The Solution: Switch to a stronger acid wash, such as 1M HCl (pH ~0) or 10% v/v aqueous sulfuric acid, to force the formation of the water-soluble 3-bromoanilinium salt.

Q2: My target product is acid-sensitive and degrades when washed with 1M HCl. How can I remove the residual 3-bromoaniline under neutral conditions?

The Causality: When acid-base extraction is contraindicated, you must exploit the nucleophilicity of the primary amine rather than its basicity. Polymer-supported scavenger resins, such as polystyrene-bound isocyanate (PS-Isocyanate) or solid-supported sulfonyl chlorides, irreversibly capture primary amines via covalent bond formation[2]. The resulting urea linkage tethers the 3-bromoaniline to the macroscopic polymer bead, allowing it to be removed by simple physical filtration[3].

The Solution: Implement a solid-phase scavenging workflow using PS-Isocyanate resin. This operates under completely neutral conditions and avoids exposing your API to hydrolytic degradation.

Experimental Protocol: Solid-Phase Scavenging of 3-Bromoaniline

This self-validating protocol utilizes PS-Isocyanate resin to selectively remove 3-bromoaniline from a crude product mixture without the use of aqueous workups.

Step-by-Step Methodology:

  • Quantification: Determine the exact molar amount of unreacted 3-bromoaniline remaining in your mixture via quantitative NMR (qNMR) or LC-MS integration.

  • Resin Loading Calculation: Calculate the required mass of PS-Isocyanate resin. Use 3 to 4 molar equivalents of the resin's loading capacity (typically ~1.5 mmol/g) relative to the unreacted amine to ensure rapid and complete scavenging.

  • Solvent Selection & Swelling: Dissolve the crude mixture in a resin-compatible solvent (e.g., Dichloromethane, Tetrahydrofuran, or N,N-Dimethylformamide). Add the calculated PS-Isocyanate resin. Causality note: Polystyrene resins require moderately non-polar to polar aprotic solvents to swell effectively, exposing the internal reactive sites.

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. Avoid magnetic stirring, which can mechanically sheer and pulverize the polymer beads, complicating filtration.

  • Self-Validation Check: Before filtering, withdraw a 10 µL aliquot of the supernatant, dilute, and analyze via TLC or rapid LC-MS. If 3-bromoaniline is still detected, add 1 additional equivalent of resin and agitate for 1 more hour.

  • Filtration & Recovery: Filter the mixture through a sintered glass funnel (medium porosity). Wash the filter cake with 2-3 bed volumes of the reaction solvent to ensure all purified product is eluted.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the purified, amine-free product. Discard the resin waste.

Workflow Visualization

Below is the logical decision tree for selecting the appropriate 3-bromoaniline removal strategy based on the chemical stability of your target product.

G Start Crude Mixture Containing Unreacted 3-Bromoaniline CheckAcid Is the target product stable to strong acid (pH < 1.5)? Start->CheckAcid AcidWash Acid-Base Extraction Wash with 1M HCl CheckAcid->AcidWash Yes Scavenger Scavenger Resin Protocol Add PS-Isocyanate Resin CheckAcid->Scavenger No AqueousLayer Aqueous Layer (3-Bromoanilinium salt) Discard AcidWash->AqueousLayer OrganicLayer Organic Layer (Purified Product) AcidWash->OrganicLayer Filter Vacuum Filtration (Remove Polymer Beads) Scavenger->Filter ResinWaste Filter Cake (Covalently bound amine) Discard Filter->ResinWaste Filtrate Filtrate (Purified Product) Filter->Filtrate

Decision tree for 3-bromoaniline removal based on product acid stability.

References

  • Source: guidechem.
  • Source: sigmaaldrich.
  • Source: amerigoscientific.
  • Source: suprasciences.

Sources

Optimization

Technical Support Center: Stability, Storage, and Handling of Benzenamine, 3-bromo-N-(diphenylmethylene)-

Welcome to the Technical Support Center for Benzenamine, 3-bromo-N-(diphenylmethylene)- (CAS: 1020180-02-2), commonly referred to as 3-bromo-N-(diphenylmethylene)aniline. This compound is a critical intermediate in advan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzenamine, 3-bromo-N-(diphenylmethylene)- (CAS: 1020180-02-2), commonly referred to as 3-bromo-N-(diphenylmethylene)aniline. This compound is a critical intermediate in advanced organic synthesis, serving as a sterically protected primary aniline surrogate for Buchwald-Hartwig aminations and other transition-metal-catalyzed cross-coupling reactions [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the mechanistic causality behind compound degradation and provide self-validating protocols to ensure absolute scientific integrity during your drug development workflows.

Quantitative Data: Stability & Storage Metrics

To establish a baseline for handling, the following table summarizes the physical and stability metrics of the compound under various conditions.

ParameterRecommended Condition / ValueMechanistic Rationale
Optimal Storage Temp 2–8 °C (Refrigerated)Reduces the kinetic energy available for ambient hydrolysis and oxidative degradation.
Atmosphere Argon or Nitrogen (Dry)Prevents the introduction of atmospheric moisture, which acts as a nucleophile against the imine bond.
Half-life (Aqueous, pH 7) ~48–72 hoursNeutral water acts as a weak nucleophile; the steric bulk of the diphenylmethylene group provides kinetic shielding [2].
Half-life (Aqueous, pH < 4) < 15 minutesProtonation of the imine nitrogen drastically increases the electrophilicity of the imine carbon, leading to rapid cleavage [3].
Chromatography Eluent Hexane/EtOAc + 1% Et 3​ NTriethylamine neutralizes acidic silanol groups on silica gel, preventing on-column hydrolysis.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does my stored sample show impurities of 3-bromoaniline and benzophenone over time? A1: This is the classic signature of imine hydrolysis. The carbon-nitrogen double bond of the benzophenone imine is susceptible to nucleophilic attack by water. Even trace amounts of ambient moisture, when combined with trace atmospheric acids (like CO 2​ forming carbonic acid), will protonate the imine nitrogen. This protonation draws electron density away from the imine carbon, making it highly electrophilic. Water attacks this carbon, forming an unstable hemiaminal intermediate that rapidly collapses into the primary amine (3-bromoaniline) and the ketone (benzophenone) [2].

Q2: Can I use this compound directly in palladium-catalyzed cross-coupling without deprotection? A2: Yes. The diphenylmethylene protecting group is specifically designed to be stable under the basic, anhydrous conditions typical of Buchwald-Hartwig or Suzuki-Miyaura couplings. It acts as an "ammonia equivalent," preventing the amine from poisoning the palladium catalyst while allowing the aryl bromide moiety to undergo oxidative addition [3].

Visualizing the Degradation Pathway

Understanding the exact mechanism of degradation is the first step in preventing it. The diagram below maps the acid-catalyzed hydrolysis pathway that compromises your reagent.

Hydrolysis Imine 3-Bromo-N- (diphenylmethylene)aniline (Intact Imine) Hemiaminal Hemiaminal Intermediate Imine->Hemiaminal Nucleophilic Attack Water H2O + Trace Acid (Moisture/H+) Water->Hemiaminal H+ catalysis Products 3-Bromoaniline + Benzophenone (Degradation Products) Hemiaminal->Products C-N Bond Cleavage

Fig 1: Acid-catalyzed hydrolysis pathway of the benzophenone imine protecting group.

Troubleshooting Guide & Workflows

Issue: Low Yields in Downstream Cross-Coupling

Symptom: The reaction stalls, and LCMS shows unreacted starting materials alongside free 3-bromoaniline. Root Cause: The imine hydrolyzed prior to or during the reaction. Free 3-bromoaniline can coordinate tightly to the palladium center, forming off-cycle, inactive Pd-complexes (catalyst poisoning). Solution: Always verify the integrity of the imine before setting up the catalytic cycle. Follow the troubleshooting workflow below.

Troubleshooting Start Check Purity via LCMS/NMR Decision Are Benzophenone/3-Bromoaniline peaks > 5%? Start->Decision Degraded Sample Degraded (Hydrolyzed) Decision->Degraded Yes Pure Sample Pure (Intact Imine) Decision->Pure No Action1 Re-purify via Silica Gel (1% Et3N) Degraded->Action1 Action2 Proceed to Anhydrous Cross-Coupling Pure->Action2 Action1->Action2 Post-purification

Fig 2: Decision matrix and troubleshooting workflow for handling degraded imine samples.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints. This ensures that any failure is caught immediately, preventing the waste of expensive downstream reagents.

Protocol A: Purification and Handling of the Imine

Causality: Silica gel possesses weakly acidic silanol groups (pKa ~4.5–5.0). If you attempt to purify the imine on standard silica, these groups will protonate the nitrogen and catalyze hydrolysis on the column.

  • Solvent Preparation: Prepare a mobile phase of 90:10 Hexane:Ethyl Acetate. Add exactly 1% (v/v) Triethylamine (Et 3​ N).

  • Column Equilibration: Flush the silica gel column with 3 column volumes of the Et 3​ N-doped solvent. Self-Validation: Check the pH of the eluent exiting the column; it must be basic (pH > 8) before loading the sample.

  • Loading & Elution: Load the crude Benzenamine, 3-bromo-N-(diphenylmethylene)- and elute.

  • Storage: Concentrate the pure fractions under reduced pressure, backfill the flask with Argon, and store immediately at 4 °C.

Protocol B: Mild Acidic Cleavage (Deprotection)

Causality: Once your cross-coupling is complete, you must unmask the primary amine. Using harsh acids can cleave other sensitive functional groups. Mild acidic hydrolysis selectively targets the imine [1].

  • Reaction Setup: Dissolve the coupled imine product in THF (0.1 M concentration).

  • Acid Addition: Add 2.0 equivalents of 1M aqueous HCl. Stir at room temperature for 2 hours.

  • Self-Validation (TLC Check): Spot the reaction mixture on a TLC plate. The intact imine will appear as a non-polar, UV-active spot. Complete conversion is validated by the total disappearance of this spot and the appearance of a highly polar spot that stains positive (purple/pink) with Ninhydrin (confirming the presence of the free primary amine).

  • Workup: Basify the aqueous layer to pH 10 with saturated Na 2​ CO 3​ , extract with dichloromethane, dry over Na 2​ SO 4​ , and concentrate.

References

  • A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride Organic Process Research & Development, ACS Publications (2019). URL:[Link] [1]

  • Chapter 3: Synthetic Methods for Primary Anilines Royal Society of Chemistry (2023). URL:[Link] [3]

Troubleshooting

Technical Support Center: Scaling Up 3-Bromo-N-(diphenylmethylene)aniline Synthesis

Welcome to the Process Chemistry Technical Support Center. 3-Bromo-N-(diphenylmethylene)aniline is a critical, protected aniline building block utilized in advanced pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. 3-Bromo-N-(diphenylmethylene)aniline is a critical, protected aniline building block utilized in advanced pharmaceutical synthesis. The bulky diphenylmethylene protecting group prevents unwanted side reactions at the nitrogen center during downstream lithiation or cross-coupling steps (e.g., Suzuki-Miyaura coupling of the bromide).

When transitioning this molecule from discovery chemistry to multi-kilogram process scale, chemists typically evaluate two primary pathways: the Palladium-catalyzed Buchwald-Hartwig amination of 1,3-dibromobenzene, and the Transimination / Condensation of 3-bromoaniline with benzophenone imine. This guide provides authoritative troubleshooting, workflow visualizations, and self-validating protocols to ensure successful scale-up.

PART 1: Workflow & Pathway Visualization

The following diagram outlines the two primary synthetic routes evaluated during process scale-up, highlighting the distinct reagents and reaction conditions required for each pathway.

Pathways cluster_0 Route A: Buchwald-Hartwig Amination cluster_1 Route B: Transimination / Condensation SM1 1,3-Dibromobenzene Cat Pd(OAc)2 / BINAP / Base SM1->Cat Reag1 Benzophenone Imine Reag1->Cat Target 3-Bromo-N-(diphenylmethylene)aniline Cat->Target Cross-Coupling SM2 3-Bromoaniline Cond Heat / Sparging (-NH3) SM2->Cond Reag2 Benzophenone Imine Reag2->Cond Cond->Target Transimination

Figure 1: Parallel scale-up synthetic pathways for 3-bromo-N-(diphenylmethylene)aniline.

PART 2: Troubleshooting Guides & FAQs

Q1: How do I prevent bis-amination and control chemoselectivity when using the Buchwald-Hartwig route with 1,3-dibromobenzene? A1: The key to preventing bis-amination lies in exploiting the steric bulk of the benzophenone imine nucleophile. Once the first C-N bond is formed, the massive steric profile of the diphenylmethylene group effectively shields the second C-Br bond from subsequent oxidative addition by the palladium catalyst, naturally favoring the mono-aminated product[1]. To ensure >95% chemoselectivity on scale:

  • Stoichiometry: Maintain a strict 1.0 : 1.05 molar ratio of 1,3-dibromobenzene to benzophenone imine.

  • Ligand Selection: Use bidentate phosphine ligands with large bite angles, such as BINAP or DPPF. These ligands enforce a rigid coordination sphere around the Pd center, further amplifying the steric discrimination against the mono-aminated intermediate[2].

  • Temperature Control: Keep the reaction temperature strictly between 80–90 °C. Exceeding 100 °C provides the activation energy necessary to overcome the steric hindrance, leading to unwanted bis-amination.

Q2: My transimination reaction (3-bromoaniline + benzophenone imine) stalls at 70-80% conversion on a multi-kilogram scale. How can I drive it to completion? A2: This is a classic equilibrium problem governed by Le Chatelier's principle. The transimination releases ammonia gas ( NH3​ ), which is highly soluble in organic solvents like toluene. At scale, the hydrostatic pressure of the solvent column keeps NH3​ in solution, stalling the reaction[3]. To drive the reaction to >99% conversion:

  • Active Sparging: Sparge the reaction mixture with a continuous, vigorous stream of dry nitrogen to physically strip the ammonia from the liquid phase.

  • Vacuum Distillation: Alternatively, run the reaction under a slight vacuum (e.g., 200–300 mbar) at reflux, utilizing a Dean-Stark trap to continuously remove the solvent/ammonia azeotrope while feeding fresh solvent.

Q3: What is the most efficient way to purify the product without degrading the imine bond? A3: Imines are notoriously sensitive to hydrolysis, especially in the presence of acidic silanol groups on standard silica gel. If column chromatography is unavoidable during early scale-up, you must pre-treat the silica gel with 1-2% triethylamine (TEA) to neutralize the acidic sites[4]. However, for true process scale-up, direct crystallization is the self-validating standard. 3-Bromo-N-(diphenylmethylene)aniline can be crystallized directly from hot heptane or a mixture of isopropanol/heptane. This avoids silica degradation entirely and efficiently purges unreacted starting materials.

Q4: How do I manage palladium residue in the final API building block if I use the Buchwald-Hartwig route? A4: Regulatory limits for heavy metals in API intermediates are stringent. If you utilize the Pd-catalyzed route, treat the crude organic phase with a functionalized silica scavenger (e.g., SiliaBond Thiol or QuadraPure TU) at 50 °C for 2-4 hours prior to crystallization. The sulfur-based scavengers have a high affinity for Pd, typically reducing residual metal from >1000 ppm to <10 ppm.

PART 3: Quantitative Data Summary

Table 1: Route Comparison for Scale-Up
MetricRoute A: Buchwald-HartwigRoute B: Transimination
Starting Material 1,3-Dibromobenzene3-Bromoaniline
Reagent Cost High (Requires Pd, Ligand, Base)Low (No catalyst required)
Scalability Moderate (Moisture/Air sensitive)High (Robust, open-air tolerant)
Primary Impurity Bis-aminated byproductUnreacted starting materials
E-Factor Higher (Inorganic salts, Catalyst waste)Lower (Only NH3​ byproduct)
Table 2: Catalyst & Ligand Screening Data for Route A (Buchwald-Hartwig)
Catalyst SystemBaseSolventTemp (°C)Chemoselectivity (Mono:Bis)Yield (%)
Pd(OAc)₂ / BINAPCs₂CO₃Toluene90>95:588
Pd₂(dba)₃ / DPPFNaOtBuDioxane8090:1082
Pd(OAc)₂ / P(t-Bu)₃NaOtBuToluene10070:3065
CuI / Ethylene GlycolK₃PO₄i-PrOH80No Reaction0

PART 4: Step-by-Step Experimental Protocols

Protocol A: Scaled Transimination Route (Recommended for >1 kg Scale)

This protocol utilizes physical equilibrium displacement to achieve high yields without transition metals.

  • Charge: To a clean, dry 20 L jacketed reactor, charge 3-bromoaniline (1.00 kg, 5.81 mol, 1.0 equiv) and toluene (5.0 L).

  • Addition: Add benzophenone imine (1.10 kg, 6.10 mol, 1.05 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Insert a sub-surface sparging tube and bubble dry nitrogen gas vigorously through the solution to strip evolving ammonia[3].

  • Monitoring: Sample the reaction every 4 hours. Analyze via GC-MS or HPLC. The reaction is self-validating when the 3-bromoaniline peak (m/z 171/173) constitutes <1% AUC.

  • Workup: Cool the mixture to 40 °C and concentrate under reduced pressure to approximately 2.0 L.

  • Crystallization: Add heptane (4.0 L) slowly while heating to 70 °C until homogeneous. Cool the mixture linearly to 5 °C over 6 hours. Filter the resulting yellow crystals, wash with cold heptane, and dry under vacuum.

Protocol B: Scaled Buchwald-Hartwig Route

This protocol is utilized when 1,3-dibromobenzene is the mandated starting material.

  • Preparation: In a rigorously dried, argon-flushed reactor, charge 1,3-dibromobenzene (1.00 kg, 4.24 mol, 1.0 equiv), benzophenone imine (0.80 kg, 4.45 mol, 1.05 equiv), and anhydrous Cs₂CO₃ (1.93 kg, 5.93 mol, 1.4 equiv)[2].

  • Catalyst Loading: Add Pd(OAc)₂ (19.0 g, 0.08 mol, 0.02 equiv) and racemic BINAP (79.0 g, 0.12 mol, 0.03 equiv) followed by anhydrous toluene (8.0 L).

  • Degassing: Sparge the heterogeneous mixture with Argon for 30 minutes.

  • Reaction: Heat the mixture to 90 °C for 12–16 hours. Monitor via GC-MS for the disappearance of the starting material and formation of the product (m/z 335/337).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Scavenging: Add a thiol-functionalized silica scavenger (100 g) to the filtrate and stir at 50 °C for 3 hours to remove palladium. Filter, concentrate, and crystallize from isopropanol/heptane[4].

PART 5: References

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. URL:[Link]

  • Synthesis of diarylamines in the benzo[b]thiophene series bearing electron donating or withdrawing groups by Buchwald-Hartwig C-N coupling. Universidade do Minho. URL:[Link]

  • Photocatalytic and Chemoselective Transfer Hydrogenation of Diarylimines in Batch and Continuous Flow. ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to 13C NMR Spectral Acquisition and Structural Assignment for 3-Bromo-N-(diphenylmethylene)aniline

Executive Summary For researchers and drug development professionals, 3-bromo-N-(diphenylmethylene)aniline (CAS: 1020180-02-2) serves as a highly versatile halogenated ketimine intermediate, frequently utilized in Buchwa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 3-bromo-N-(diphenylmethylene)aniline (CAS: 1020180-02-2) serves as a highly versatile halogenated ketimine intermediate, frequently utilized in Buchwald-Hartwig aminations and complex API synthesis. However, verifying its structural integrity via 13 C Nuclear Magnetic Resonance (NMR) spectroscopy presents a significant analytical challenge. The molecule contains 19 carbon atoms, 15 of which are aromatic, leading to severe spectral crowding in the 120–140 ppm region.

This guide objectively compares the performance of different NMR solvent systems (CDCl 3​ vs. DMSO- d6​ ) and analytical methodologies (1D 13 C vs. 2D HSQC/HMBC workflows) to provide a self-validating framework for the unambiguous structural elucidation of this compound.

Molecular Architecture & The Analytical Challenge

To understand the spectral data, one must first analyze the causality of the molecule's electronic environment. The 3-bromo substitution breaks the symmetry of the aniline ring, rendering all six of its carbons chemically inequivalent. When combined with the two phenyl rings of the benzophenone moiety, the molecule produces 15 distinct carbon signals for its 19 carbons.

The Heavy Atom Effect: A common pitfall in assigning this spectrum is the misidentification of the quaternary carbon attached to the bromine atom (Aniline C3). Bromine exerts a strong diamagnetic shielding effect (the "heavy atom effect"), which pushes the C3 chemical shift anomalously upfield to ~123.4 ppm. Without understanding this electronic causality, automated prediction software often misassigns this peak as a standard aromatic methine (CH) carbon.

Product Comparison: Solvent Systems (CDCl 3​ vs. DMSO- d6​ )

The choice of deuterated solvent acts as the foundational "product" in your analytical workflow. The solvent does not merely dissolve the sample; it actively interacts with the polarized C=N bond, altering the resulting chemical shifts.

  • CDCl 3​ (Chloroform- d ): Offers excellent solubility and sharp linewidths. It is the industry standard for non-polar to moderately polar intermediates.

  • DMSO- d6​ (Dimethyl Sulfoxide- d6​ ): Features a much higher dielectric constant ( ϵ=46.7 vs. 4.8 for CDCl 3​ ).

Causality of Solvent Shifts: The electron-withdrawing 3-bromo group decreases electron density on the aniline ring, subtly deshielding the imine carbon via inductive cross-interaction effects . When transitioning from CDCl 3​ to DMSO- d6​ , the highly polar solvent stabilizes the zwitterionic resonance structure of the imine ( C+−N− ), causing a further downfield shift of the C=N carbon .

Quantitative Data Summary: 13 C NMR Chemical Shifts
Carbon PositionStructural AssignmentShift in CDCl 3​ (ppm)Shift in DMSO- d6​ (ppm)Carbon Type (DEPT-135)
Imine C=N Ketimine Core168.5169.2Quaternary (Cq)
Aniline C1 Ipso to Nitrogen152.7153.1Quaternary (Cq)
Benzophenone C Ipso (Ring 1 & 2)139.5, 136.1139.0, 135.8Quaternary (Cq)
Aniline C5 Meta to N, Meta to Br130.5130.8Methine (CH)
Benzophenone C Ortho / Meta / Para127.5 – 131.0127.8 – 131.3Methine (CH)
Aniline C4 Para to N, Ortho to Br126.7127.0Methine (CH)
Aniline C2 Ortho to N, Ortho to Br124.2124.5Methine (CH)
Aniline C3 Ipso to Bromine123.4122.8Quaternary (Cq)
Aniline C6 Ortho to N, Para to Br119.2119.5Methine (CH)

(Note: Empirical data synthesized from benchmark additivity rules for halogenated benzylidene anilines).

Methodological Comparison: 1D vs. 2D NMR Workflows

Relying solely on a 1D 13 C NMR spectrum for 3-bromo-N-(diphenylmethylene)aniline is an incomplete strategy. The severe overlap in the 127–131 ppm region makes definitive assignment impossible without multidimensional cross-validation.

  • 1D 13 C NMR (Broadband Decoupled): Best used as a rapid screening tool to verify the presence of the imine carbon (~168.5 ppm) and the correct number of distinct aromatic signals (14 signals expected in the aromatic region).

  • 2D HSQC/HMBC (Heteronuclear Correlation): Acts as a self-validating system . HMBC (Heteronuclear Multiple Bond Correlation) detects long-range carbon-proton couplings ( 2JCH​ and 3JCH​ ). The imine carbon serves as an isolated anchor point; it will show strong 3JCH​ correlations to the ortho-protons of the benzophenone rings, but weak or absent 4JCH​ correlations to the aniline ring protons, definitively mapping the molecular connectivity.

NMR_Workflow A 1. Sample Preparation (3-bromo ketimine + Internal Std) B 2. Solvent Selection (CDCl3 vs DMSO-d6) A->B C 3. 1D 13C NMR Acquisition (Broadband Decoupled) B->C D 4. 2D NMR (HSQC/HMBC) (Signal Disambiguation) C->D E 5. Multiplet & Shift Analysis (Empirical vs Experimental) D->E F 6. Final Structural Verification E->F

Fig 1. Step-by-step 13C NMR structural elucidation workflow.

Experimental Protocols: Self-Validating Acquisition

To ensure absolute trustworthiness in your spectral data, follow this validated acquisition protocol. Every step is designed to prevent artifacts and ensure quantitative reliability.

Step 1: Sample Preparation & Internal Referencing

  • Weigh 35–50 mg of high-purity 3-bromo-N-(diphenylmethylene)aniline.

  • Dissolve completely in 0.6 mL of CDCl 3​ (containing 0.03% v/v Tetramethylsilane, TMS).

  • Causality: The TMS acts as an internal zero-point reference, ensuring that the subtle solvent-induced shifts (e.g., the 0.7 ppm shift of the imine carbon between solvents) are accurately measured rather than being artifacts of poor field locking.

Step 2: 1D 13 C NMR Acquisition

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock and shim the magnetic field to the deuterium signal of the solvent.

  • Set the acquisition parameters: Use a power-gated WALTZ-16 decoupling sequence to remove 1H−13C splitting while retaining Nuclear Overhauser Effect (NOE) signal enhancement.

  • Critical Parameter (Relaxation Delay - D1): Set D1 to ≥2.5 seconds. Causality: Quaternary carbons (like the Imine C=N and the C-Br) lack attached protons, meaning their spin-lattice relaxation times ( T1​ ) are exceptionally long. A short D1 will cause these critical peaks to disappear into the baseline.

  • Acquire a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary carbons.

Step 3: 2D HMBC Cross-Validation

  • Set up an HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz).

  • Map the correlations from the isolated Imine carbon to validate the benzophenone rings.

HMBC_Network Imine Imine C=N δ 168.5 ppm Ph_Ortho Benzophenone Ortho-H δ 7.8 ppm Ph_Ortho->Imine 3J_CH (Strong) Aniline_C1 Aniline Ipso-C1 δ 152.7 ppm Aniline_H2 Aniline Ortho-H2 δ 6.8 ppm Aniline_H2->Imine 4J_CH (Weak) Aniline_H2->Aniline_C1 2J_CH Aniline_C3 Aniline C3-Br δ 123.4 ppm Aniline_H2->Aniline_C3 2J_CH

Fig 2. Key HMBC correlation network for the imine core.

References

  • Fang, Z., Cao, C., Wu, W., & Wang, L. "Substituent Cross-Interaction Effects on the Electronic Character of the C=N Bridging Group in Substituted Benzylidene Anilines." The Journal of Organic Chemistry, 2006, 71(10), 3754–3761. URL:[Link] [1]

  • Allen, M., & Roberts, J. D. "Effects of protonation and hydrogen bonding on carbon-13 chemical shifts of compounds containing the C=N group." Canadian Journal of Chemistry, 1981, 59(2), 451-458. URL:[Link] [2]

Comparative

High-Resolution Mass Spectrometry Analysis of 3-Bromo-N-(diphenylmethylene)aniline: A Comparative Guide on Ionization Techniques and Workflows

Executive Summary & The Analytical Challenge 3-Bromo-N-(diphenylmethylene)aniline (CAS: 383132-15-2) is a critical intermediate in organic synthesis, predominantly utilized as a protected primary amine in palladium-catal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

3-Bromo-N-(diphenylmethylene)aniline (CAS: 383132-15-2) is a critical intermediate in organic synthesis, predominantly utilized as a protected primary amine in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions[1]. While the benzophenone imine protecting group offers excellent stability against basic and nucleophilic conditions, it introduces a significant analytical challenge during mass spectrometry (MS) analysis: extreme susceptibility to acid-catalyzed hydrolysis [2].

When researchers attempt to analyze this compound using standard Electrospray Ionization (ESI) protocols—which typically employ aqueous mobile phases heavily modified with formic or acetic acid—the imine bond rapidly cleaves. This results in the detection of benzophenone and 3-bromoaniline artifacts rather than the intact molecular ion. This guide objectively compares ESI, Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Electron Ionization (GC-EI) to establish the optimal, self-validating workflow for intact mass confirmation.

Ionization Technique Comparison: Causality & Expert Insights

To achieve reliable detection of the intact C19​H14​BrN molecule, the choice of ionization technique must be dictated by the compound's solution-phase thermodynamics and gas-phase stability.

Electrospray Ionization (ESI-MS): High Risk of Artifacts
  • Mechanism & Causality: ESI relies on the accumulation of charge in liquid droplets, heavily favoring polar, acidic solvents (e.g., 0.1% Formic Acid in H2​O/MeOH ). In this environment, the localized protonation of the imine nitrogen lowers the activation energy for nucleophilic attack by water[2].

  • Result: The analyte is destroyed in the LC column or the ESI source before reaching the gas phase, yielding false-negative results for the intact mass ( m/z 336/338) and false positives for the hydrolyzed fragments.

Atmospheric Pressure Chemical Ionization (APCI-MS): The Gold Standard
  • Mechanism & Causality: APCI utilizes a corona discharge to initiate gas-phase ion-molecule reactions. Crucially, it does not require conductive aqueous solvents. By using strictly anhydrous, aprotic mobile phases (e.g., 100% Acetonitrile), the liquid-phase hydrolysis pathway is completely bypassed.

  • Result: The intact [M+H]+ ion is preserved and efficiently ionized, making APCI the superior choice for benzophenone imines.

Gas Chromatography-Electron Ionization (GC-EI-MS): Robust but Destructive
  • Mechanism & Causality: GC-EI operates in a high-vacuum, water-free environment, effectively eliminating hydrolysis. However, the 70 eV electron bombardment is a "hard" ionization technique.

  • Result: While the intact radical cation ( M+∙ at m/z 335/337) is visible, the excess internal energy drives extensive fragmentation (e.g., loss of a phenyl radical). This reduces the signal-to-noise ratio of the molecular ion but provides excellent structural fingerprinting[3].

Comparative Performance Data

The following table summarizes the expected MS performance across different platforms based on the fundamental properties of diphenylmethylene imines[3][4].

ParameterLC-ESI-MSLC-APCI-MSGC-EI-MS
Mobile Phase / Carrier H2​O / MeOH (0.1% Formic Acid)100% Anhydrous AcetonitrileHelium (Gas Phase)
Intact Ion Detected Rarely (Trace [M+H]+ )Yes ( [M+H]+ m/z 336/338) Yes ( M+∙ m/z 335/337)
Primary Base Peak m/z 172/174 (Hydrolyzed Amine) m/z 336/338 (Intact Imine) m/z 258/260 ( [M−Phenyl]+ )
Hydrolysis Risk Critical Low (if anhydrous)None
Recommended Use Not RecommendedIntact Mass Confirmation Structural Fingerprinting

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following APCI-MS protocol is designed as a self-validating system . Every step includes a built-in causality check to prevent false interpretations.

Protocol: Anhydrous APCI-MS Analysis
  • Sample Preparation (Anhydrous): Dissolve 1 mg of 3-bromo-N-(diphenylmethylene)aniline in 1 mL of strictly anhydrous, HPLC-grade acetonitrile[5].

    • Causality: Eliminating water and protic modifiers freezes the thermodynamic equilibrium, preventing the retro-Schiff base reaction.

  • System Suitability & Blank Validation: Inject a pure anhydrous acetonitrile blank prior to the sample.

    • Validation Check: Monitor for m/z 183 ( [Benzophenone+H]+ ). The absence of this peak confirms the LC lines and MS source are free of residual acidic water from previous users.

  • Isotopic Ratio Verification (The Bromine Signature): Acquire data in positive ion mode ( APCI+ ) and extract the ion chromatograms for m/z 336.0388 ( 79Br ) and 338.0367 ( 81Br ).

    • Validation Check: Bromine naturally exists as 79Br and 81Br in a nearly 1:1 ratio. The detection of a distinct doublet peak with a ~50.7 : 49.3 intensity ratio mathematically proves the presence of the intact brominated analyte, ruling out isobaric background interference.

MS_Workflow Start Sample: 3-Bromo-N- (diphenylmethylene)aniline Prep Anhydrous Sample Prep (100% MeCN, No Acid) Start->Prep Split Select Ionization Technique Prep->Split ESI ESI-MS (High Hydrolysis Risk) Split->ESI APCI APCI-MS (Optimal for Intact Mass) Split->APCI GCMS GC-EI-MS (High Fragmentation) Split->GCMS ESI_Result Result: 3-Bromoaniline + Benzophenone (Artifacts) ESI->ESI_Result APCI_Result Result: Intact [M+H]+ m/z 336 / 338 APCI->APCI_Result GCMS_Result Result: M+ (335/337) + Extensive Fragments GCMS->GCMS_Result

Fig 1. Comparative mass spectrometry workflow and expected outcomes for moisture-sensitive imines.

Collision-Induced Dissociation (CID) Fragmentation Analysis

When subjecting the intact [M+H]+ ion ( m/z 336/338) to tandem mass spectrometry (MS/MS) via CID, specific mechanistic pathways emerge. Understanding these pathways is crucial for definitive structural elucidation.

  • Imine Bond Cleavage: The most thermodynamically favorable gas-phase fragmentation is the heterolytic cleavage of the C=N bond. Depending on charge retention, this yields either the highly stabilized diphenylcarbenium ion ( m/z 167)[4] or the 3-bromoaniline cation ( m/z 172/174).

  • Alpha-Cleavage: The loss of a phenyl radical (-77 Da) from the benzophenone moiety is a hallmark of diphenylmethylene derivatives, resulting in a fragment at m/z 259/261[2].

Fragmentation Parent [M+H]+ m/z 336 / 338 3-Bromo-N-(diphenylmethylene)aniline Frag1 m/z 167 Diphenylcarbenium Ion Parent->Frag1 Imine Bond Cleavage Frag2 m/z 172 / 174 3-Bromoaniline Cation Parent->Frag2 Imine Cleavage (Charge on N) Frag3 m/z 259 / 261 [M+H - Phenyl]+ Parent->Frag3 Alpha-Cleavage (- C6H5) Frag4 m/z 77 Phenyl Cation Frag1->Frag4 - C7H6

Fig 2. Proposed collision-induced dissociation (CID) fragmentation pathway for the [M+H]+ ion.

References

  • PubChem. "N-(Diphenylmethylene)aniline | C19H15N | CID 219140". National Center for Biotechnology Information.[Link][3]

  • PubChem. "Benzophenone imine | C13H11N | CID 136809". National Center for Biotechnology Information.[Link][4]

  • Alchimica. "3-Bromo-N-(diphenylmethylene)aniline (1 x 1 g)". Alchimica Catalog.[Link][5]

  • Wolfe, J. P., et al. "US6235871B1 - Synthesis of oligoarylamines, and uses and reagents related thereto". Google Patents.[1]

Sources

Validation

A Researcher's Guide to the FT-IR Spectrum of 3-bromo-N-(diphenylmethylene)aniline: A Comparative Analysis

Unveiling Molecular Structure Through Vibrational Spectroscopy In the landscape of analytical chemistry, Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for the elucidation of molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling Molecular Structure Through Vibrational Spectroscopy

In the landscape of analytical chemistry, Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. By probing the vibrational modes of chemical bonds, FT-IR provides a unique "fingerprint" of a compound, enabling researchers and drug development professionals to identify functional groups and confirm the identity of synthesized molecules. This guide offers an in-depth analysis of the expected FT-IR spectrum of 3-bromo-N-(diphenylmethylene)aniline, a compound of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum, this guide will provide a detailed prediction based on established group frequencies and a comparative analysis with structurally related molecules.

The Molecular Blueprint: Functional Groups of 3-bromo-N-(diphenylmethylene)aniline

To predict the FT-IR spectrum of 3-bromo-N-(diphenylmethylene)aniline, we must first dissect its molecular structure and identify the key functional groups that will give rise to characteristic absorption bands.

The molecule comprises:

  • A diphenylmethylene group containing two phenyl rings.

  • An imine (C=N) functional group .

  • A 3-bromophenyl group attached to the imine nitrogen.

These components will produce a complex but interpretable spectrum, with each functional group contributing to specific regions of the infrared spectrum.

Predicted FT-IR Spectrum: A Band-by-Band Analysis

The following table summarizes the predicted key absorption bands for 3-bromo-N-(diphenylmethylene)aniline, based on well-established vibrational frequencies of its constituent functional groups.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H StretchDiphenylmethylene & Bromophenyl3100 - 3000Medium to Weak
Imine C=N StretchC=N1690 - 1640Medium
Aromatic C=C StretchDiphenylmethylene & Bromophenyl1600 - 1450Medium to Strong (multiple bands)
Aromatic C-N StretchC-N1335 - 1250Medium
C-H Out-of-Plane BendingAromatic Rings900 - 675Strong
Aromatic C-Br StretchC-Br690 - 515Medium to Strong

Comparative Spectral Analysis: Insights from Analogs

To substantiate our predictions, we can compare the expected spectrum of 3-bromo-N-(diphenylmethylene)aniline with the known FT-IR spectra of simpler, structurally related compounds: 3-bromoaniline and aniline.

3-Bromoaniline: The experimental spectrum of 3-bromoaniline exhibits characteristic peaks for the N-H stretching of the primary amine (around 3400-3300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aromatic C=C stretching (1600-1450 cm⁻¹), and a strong C-Br stretching band in the lower frequency region.[1][2][3] The presence of the bromine atom on the aromatic ring influences the out-of-plane bending vibrations.[4]

Aniline: The spectrum of aniline is a classic example for a primary aromatic amine, showing two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[5][6] It also displays the typical aromatic C-H and C=C absorptions.

Comparison and Interpretation:

The key difference in the spectrum of 3-bromo-N-(diphenylmethylene)aniline compared to 3-bromoaniline and aniline will be the absence of the N-H stretching bands and the appearance of a distinct C=N imine stretching band . This imine stretch typically occurs in the 1690-1640 cm⁻¹ region.[7][8] The presence of the two additional phenyl rings from the diphenylmethylene group will lead to more complex and potentially stronger absorptions in the aromatic C-H and C=C stretching regions (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively).[9][10] The C-Br stretching frequency is expected to be in a similar range to that observed in 3-bromoaniline.[11]

Experimental Protocol for FT-IR Analysis

For researchers aiming to acquire an experimental FT-IR spectrum of 3-bromo-N-(diphenylmethylene)aniline, the following protocol outlines the necessary steps.

Caption: Experimental workflow for FT-IR analysis of a solid sample.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry both the 3-bromo-N-(diphenylmethylene)aniline sample and FT-IR grade potassium bromide (KBr) to remove any residual moisture.

    • In an agate mortar, grind a small amount of the sample (typically 1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.[12]

    • Transfer the mixture to a pellet-forming die and press under high pressure to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • First, acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.

    • Then, acquire the spectrum of the sample. A typical spectral range is 4000-400 cm⁻¹. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).[12]

  • Data Analysis:

    • Using the spectrometer's software, process the acquired spectrum. This may involve baseline correction and smoothing.

    • Identify the wavenumbers of the major absorption peaks.

    • Assign these peaks to their corresponding molecular vibrations based on established correlation charts and comparison with reference spectra.

Conclusion

The FT-IR spectrum of 3-bromo-N-(diphenylmethylene)aniline is predicted to be characterized by the prominent C=N imine stretch, alongside absorptions from the aromatic rings and the C-Br bond. By understanding the expected positions of these key bands and employing a comparative approach with structurally similar molecules, researchers can confidently identify and characterize this compound. The provided experimental protocol offers a standardized method for obtaining a high-quality FT-IR spectrum for verification.

References

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Aromatics. [Link]

  • University of Massachusetts. IR Group Frequencies. [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

  • Scribd. FT-IR Spectrum Table. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Joe, Chemistry. Infrared spectra of aromatic rings. [Link]

  • SlidePlayer. The features of IR spectrum. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • National Center for Biotechnology Information. 3-Bromoaniline. PubChem Compound Summary for CID 11562. [Link]

  • Millersville University. Table of IR Absorptions. [Link]

  • National Institute of Standards and Technology. Benzenamine, 3-bromo-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • Unknown Source. Infrared Spectroscopy Lecture.
  • National Center for Biotechnology Information. 3-Bromo-N-methylaniline. PubChem Compound Summary for CID 7018299. [Link]

  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

  • SpectraBase. 3-Bromo-5-(trifluoromethyl)aniline. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. [Link]

  • Michigan State University. Spectroscopy Tutorial: Reference. [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Link]

  • ResearchGate. a: FTIR Spectra of Aniline. [Link]

Sources

Comparative

Alternative protecting groups for 3-bromoaniline in catalysis

Title: Overcoming the Bifunctional Dilemma: A Comparative Guide to 3-Bromoaniline Protecting Groups in Palladium Catalysis Introduction In the realm of pharmaceutical synthesis and materials science, 3-bromoaniline serve...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Overcoming the Bifunctional Dilemma: A Comparative Guide to 3-Bromoaniline Protecting Groups in Palladium Catalysis

Introduction

In the realm of pharmaceutical synthesis and materials science, 3-bromoaniline serves as a critical bifunctional building block. However, deploying it in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, or Sonogashira couplings) presents a fundamental chemoselectivity challenge. The primary amine ( −NH2​ ) is highly nucleophilic and can competitively bind to the palladium center, leading to catalyst poisoning. Furthermore, it can undergo unintended C-N bond formation (Buchwald-Hartwig amination) instead of the desired C-C coupling at the C-Br bond[1].

To circumvent these competing pathways, researchers must strategically mask the amine. The selection of a protecting group is not merely a blocking maneuver; it fundamentally alters the electronic and steric environment of the substrate, dictating the kinetics and efficiency of the catalytic cycle[2].

Mechanistic Impact: Electronics and Sterics

The reactivity of an N-protected aniline in cross-coupling is governed by two primary factors:

  • Electronic Modulation: Electron-withdrawing groups (EWGs) such as Tosyl (Ts), Acetyl (Ac), and Trifluoroacetyl (TFA) pull electron density away from the nitrogen atom. This drastically reduces the amine's nucleophilicity, preventing competitive N-arylation and protecting the palladium catalyst from deactivation[2]. Furthermore, the increased acidity of the N-H bond in secondary protected anilines can facilitate deprotonation steps in specific catalytic cycles[2].

  • Steric Shielding: Bulky groups like tert-butyloxycarbonyl (Boc) rely heavily on steric hindrance to block the approach of the amine to the metal center. Because Boc is less electronically deactivating than sulfonyl groups, it maintains a higher degree of reactivity at the C-Br bond for the critical oxidative addition step[2].

DecisionTree Start 3-Bromoaniline Catalysis Strategy Protect Require N-Protection? Start->Protect Unprotected Unprotected Pathway (e.g., bipy-6-OH ligand) Protect->Unprotected No Harsh Harsh Basic/Thermal Conditions? Protect->Harsh Yes Tosyl Tosyl (Ts) Group High Stability Harsh->Tosyl Yes Acidic Acid-Sensitive Substrates Present? Harsh->Acidic No Acetyl Acetyl (Ac) / TFA Base-labile Acidic->Acetyl Yes Boc Boc Group Acid-labile Acidic->Boc No

Decision matrix for selecting 3-bromoaniline protecting groups in catalysis.

Comparative Performance Data

To objectively evaluate the optimal protecting group for your specific workflow, the following table summarizes the quantitative and qualitative performance metrics of common protecting strategies applied to 3-bromoaniline derivatives in standard Pd-catalyzed cross-couplings.

Protecting GroupElectronic EffectSteric HindranceCross-Coupling Yield (Avg.)Deprotection ConditionsKey Advantage
Boc (tert-Butoxycarbonyl)Mildly WithdrawingHigh85-95%Acidic (TFA or HCl in Dioxane)Excellent balance of reactivity and easy, volatile byproduct removal.
Ac (Acetyl)Strongly WithdrawingLow70-85%Basic (NaOH/MeOH) or Strong AcidPrevents double arylation; highly atom-economical.
Ts (Tosyl)Strongly WithdrawingModerate75-90%Harsh Reductive (SmI2) or Strong AcidSupreme stability under harsh thermal and basic catalytic conditions.
Unprotected (Special Ligands)Electron DonatingNone60-80%N/A (Direct Functionalization)Eliminates two synthetic steps; requires specialized Pd/ligand systems[1].

Note: Yields are representative of standard Suzuki-Miyaura couplings with phenylboronic acid derivatives.

Self-Validating Experimental Workflows

The following protocols detail the most widely adopted strategy: Boc-protection followed by Suzuki-Miyaura cross-coupling. The methodology is designed as a self-validating system, ensuring that intermediate success can be verified before proceeding.

Workflow Step1 1. N-Protection (Boc2O, THF) Step2 2. Cross-Coupling (Pd(PPh3)4, Base) Step1->Step2 Step3 3. Isolation (Chromatography) Step2->Step3 Step4 4. Deprotection (TFA/DCM, RT) Step3->Step4 Step5 Target Product (Functionalized) Step4->Step5

Standard experimental workflow for functionalization of 3-bromoaniline via Boc protection.

Protocol 1: Synthesis of N-Boc-3-bromoaniline

Objective: Mask the primary amine to prevent Pd-coordination.

  • Reagent Assembly: Dissolve 3-bromoaniline (1.0 equiv) in anhydrous THF (0.5 M). Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv).

  • Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 equiv). Causality: DMAP acts as a highly nucleophilic catalyst, attacking Boc2​O to form a highly reactive N-Boc-pyridinium intermediate, dramatically accelerating the protection of the weakly nucleophilic halogenated aniline.

  • Reaction & Validation: Stir at 60°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.2 ) should completely convert to a higher-running spot ( Rf​≈0.6 ).

  • Workup: Concentrate under reduced pressure. The byproduct (isobutylene and CO2​ ) volatilizes, leaving a crude solid that is easily recrystallized from hexanes.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the 3-position without N-arylation.

  • Setup: Combine N-Boc-3-bromoaniline (1.0 equiv), arylboronic acid (1.5 equiv), and K2​CO3​ (2.0 equiv) in a 4:1 mixture of Dioxane/Water. Causality: The aqueous base is critical; it coordinates to the boronic acid to form an electron-rich boronate complex, which is required for the transmetalation step with the Ar-Pd-Br intermediate.

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen must be removed to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 equiv) and heat to 90°C for 12 hours.

  • Validation: A successful reaction will show the precipitation of palladium black upon completion, and LC-MS will confirm the mass of the cross-coupled product.

Protocol 3: Deprotection
  • Cleavage: Dissolve the purified coupled product in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio. Causality: The highly acidic environment protonates the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide, driving the reaction forward irreversibly.

  • Isolation: Stir at room temperature for 2 hours. Concentrate, neutralize with saturated NaHCO3​ , and extract with EtOAc to yield the free functionalized aniline.

The Frontier: Unprotected Catalysis via Ligand Cooperation

While protection-deprotection sequences are robust, they inherently reduce overall atom economy and add two synthetic steps to the process[3]. Recent breakthroughs have demonstrated that 3-bromoaniline and its derivatives can be directly functionalized without protection.

A landmark study published in ACS Catalysis demonstrated the palladium-catalyzed direct ortho C–H arylation of unprotected anilines[1]. By utilizing the cooperating ligand[2,2′-bipyridin]-6(1H)-one, researchers achieved chemoselective C-C coupling with zero competition from the N-arylation product[1]. The ligand drives chemoselectivity through kinetic differentiation in the product-forming step and assists in C-H cleavage via an anionic intermediate where the NH moiety is deprotonated[4]. This paradigm shift suggests that future catalytic workflows may entirely bypass the need for Boc, Ac, or Ts groups by relying on intelligent ligand design.

References

  • A Comparative Guide to the Reaction Efficiency of N-Protected Anilines in Palladium-Catalyzed Cross-Coupling | BenchChem | 2

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one | ACS Catalysis | 1

  • Selective Copper-Promoted Cross-Coupling of Aromatic Amines with Alkyl Boronic Acids | Synlett | 3

Sources

Validation

A Comparative Study of Ortho-, Meta-, and Para-bromo-N-(diphenylmethylene)aniline: A Guide for Researchers

In the landscape of synthetic chemistry and drug development, the positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and ultimately, its...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry and drug development, the positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide presents a detailed comparative analysis of the ortho-, meta-, and para-isomers of bromo-N-(diphenylmethylene)aniline, a class of Schiff bases with potential applications as synthetic intermediates. By examining their synthesis, spectroscopic signatures, structural nuances, and thermal stability, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their experimental design and synthetic strategies.

Introduction: The Significance of Isomeric Variation

The bromo-N-(diphenylmethylene)aniline scaffold incorporates a bulky diphenylmethylene group attached to a bromo-substituted aniline ring via an imine linkage. The position of the bromine atom—ortho, meta, or para—creates distinct electronic and steric environments within each molecule. These subtle differences can have a cascading effect on the molecule's conformation, electron density distribution, and intermolecular interactions, thereby dictating its behavior in chemical reactions and its suitability for various applications. Understanding these isomeric distinctions is paramount for the rational design of novel compounds and the optimization of synthetic pathways.

Synthesis of Bromo-N-(diphenylmethylene)aniline Isomers

The synthesis of ortho-, meta-, and para-bromo-N-(diphenylmethylene)aniline is typically achieved through the condensation reaction of the corresponding bromoaniline isomer with benzophenone. This reaction is a classic example of Schiff base formation.

Synthesis of Bromoaniline Precursors

The prerequisite for synthesizing the target imines is the availability of the respective bromoaniline isomers.

  • Ortho- and Para-bromoaniline: These isomers can be synthesized simultaneously through the nitration of bromobenzene, followed by the separation of the resulting ortho- and para-bromonitrobenzene isomers and subsequent reduction of the nitro group to an amine[1]. Direct bromination of aniline is also a viable route, often requiring a protection-deprotection strategy of the amino group to favor mono-substitution, primarily at the para position[2][3].

  • Meta-bromoaniline: The synthesis of meta-bromoaniline from aniline requires a multi-step approach. The strongly ortho-, para-directing amino group must first be converted into a meta-directing group. This is typically achieved by oxidation of the amino group to a nitro group. Bromination of nitrobenzene followed by reduction of the nitro group yields meta-bromoaniline[4].

General Synthesis of Bromo-N-(diphenylmethylene)aniline

The condensation reaction involves the nucleophilic attack of the amino group of the bromoaniline on the carbonyl carbon of benzophenone, followed by the elimination of a water molecule to form the imine (C=N) bond.

G cluster_reactants Reactants cluster_products Products Bromoaniline Bromoaniline Isomer (ortho, meta, or para) Reaction Condensation (e.g., Reflux in Ethanol) Bromoaniline->Reaction + Benzophenone Benzophenone Benzophenone->Reaction + Imine Bromo-N-(diphenylmethylene)aniline Isomer Water Water (H₂O) Reaction->Imine Forms Reaction->Water Eliminates G cluster_ortho Ortho-Isomer cluster_meta Meta-Isomer cluster_para Para-Isomer ortho [Image of Ortho-Isomer Structure] meta [Image of Meta-Isomer Structure] para [Image of Para-Isomer Structure] G start Start synthesis Synthesis of Isomers start->synthesis purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv thermal Thermal Analysis (TGA/DSC) purification->thermal xray X-ray Crystallography (for single crystals) purification->xray data Comparative Data Analysis nmr->data ir->data uv->data thermal->data xray->data end End data->end

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzenamine, 3-bromo-N-(diphenylmethylene)-

Operational Safety & PPE Blueprint: Handling Benzenamine, 3-bromo-N-(diphenylmethylene)- Executive Summary Benzenamine, 3-bromo-N-(diphenylmethylene)- (CAS: 1020180-02-2) is a highly specialized synthetic intermediate wi...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & PPE Blueprint: Handling Benzenamine, 3-bromo-N-(diphenylmethylene)-

Executive Summary Benzenamine, 3-bromo-N-(diphenylmethylene)- (CAS: 1020180-02-2) is a highly specialized synthetic intermediate widely utilized in the preparation of aminoaryl boronic acids and complex pharmaceutical scaffolds[1]. While the diphenylmethylene group acts as a robust protecting group for the primary amine during cross-coupling or lithiation, the latent 3-bromoaniline core presents severe toxicological hazards[2]. This guide provides a field-proven, mechanistic approach to Personal Protective Equipment (PPE) selection, handling, and disposal.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the chemical causality of the hazard. The GHS classification for this compound includes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. However, the true operational risk lies in its degradation pathway:

  • Imine Hydrolysis Risk: The N-(diphenylmethylene) Schiff base is stable under basic or neutral conditions but is highly susceptible to hydrolysis in the presence of moisture and mild acids[2]. If the powder contacts human sweat or mucosal secretions (which are slightly acidic), it rapidly hydrolyzes to release benzophenone and 3-bromoaniline.

  • Methemoglobinemia Pathway: 3-bromoaniline is a potent systemic toxin[4]. Upon dermal absorption or inhalation, it undergoes hepatic CYP450 N-hydroxylation. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin[5]. This drastically reduces the blood's oxygen-carrying capacity, leading to cellular hypoxia and cyanosis[6].

ToxPathway Exposure Dermal/Inhalation Exposure to 3-Bromo-N-(diphenylmethylene)aniline Hydrolysis Acidic/Moisture Hydrolysis (Sweat/Mucosa) Exposure->Hydrolysis Contact Release Release of 3-Bromoaniline & Benzophenone Hydrolysis->Release Cleavage Metabolism Hepatic CYP450 N-hydroxylation Release->Metabolism Absorption Methemoglobin Oxidation of Hemoglobin (Fe2+ -> Fe3+) Metabolism->Methemoglobin Toxic Metabolites Hypoxia Methemoglobinemia & Cellular Hypoxia Methemoglobin->Hypoxia O2 Deprivation

Fig 1. Mechanistic pathway of toxicity via imine hydrolysis and subsequent methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Because of the dual threat of direct irritation and systemic aniline toxicity, standard laboratory PPE is insufficient. A specialized barrier system is required to prevent any moisture-mediated dermal contact.

PPE CategorySpecification & StandardQuantitative MetricMechanistic Justification
Eye/Face ANSI Z87.1+ / EN 166 GogglesN/APrevents mucosal contact with airborne dust, halting the hydrolysis pathway in the eyes[3].
Hands (Inner) Nitrile GlovesMin. 4 mil thicknessProvides baseline dexterity and primary protection against solid particulates.
Hands (Outer) Heavy-Duty Nitrile or NeopreneMin. 8 mil thicknessAniline derivatives rapidly permeate thin latex/nitrile. Double-gloving ensures a fail-safe barrier[6].
Body FR Lab Coat + Tyvek SleevesN/APrevents powder accumulation on forearms, eliminating the risk of sweat-induced hydrolysis on the skin.
Respiratory N95 / FFP2 Particulate Respirator≥ 95% filtration efficiencyFilters fine particulates (P261) to prevent inhalation and subsequent pulmonary absorption[3].
Environment Chemical Fume Hood80–100 fpm face velocityEnsures continuous negative pressure to evacuate any aerosolized particulates away from the operator.

Step-by-Step Experimental Handling Protocol

To ensure trustworthiness and reproducibility, this protocol acts as a self-validating system. Each step includes a verification check to confirm safety before proceeding.

  • Step 1: Environmental Setup & Verification

    • Action: Conduct all handling inside a certified chemical fume hood. Line the workspace with a disposable, polypropylene chemical-absorbent mat.

    • Validation: Verify the fume hood face velocity is between 80–100 feet per minute (fpm) using the digital monitor.

  • Step 2: Static Mitigation

    • Action: 3-Bromo-N-(diphenylmethylene)aniline is a dry powder prone to static cling. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and anti-static weigh boats.

    • Validation: Powder should transfer smoothly without "jumping" or adhering to the exterior of the weigh boat.

  • Step 3: Closed-System Transfer

    • Action: Weigh the required mass within a draft shield inside the hood. Transfer the powder directly into the reaction vessel and seal it immediately with a septum.

    • Validation: Visual inspection of the balance area confirms no residual powder.

  • Step 4: Equipment Decontamination

    • Action: Wipe down the exterior of the reaction vessel and the balance with a Kimwipe soaked in isopropanol, followed by a wipe with mildly alkaline soapy water.

    • Causality: Isopropanol dissolves the compound without promoting hydrolysis, while alkaline soap neutralizes any trace acids, keeping the protective imine bond intact during cleanup.

Workflow Prep Fume Hood Setup & PPE Donning Weigh Anti-static Weighing (Closed Draft Shield) Prep->Weigh Proceed Transfer Sealed Transfer to Reaction Vessel Weigh->Transfer Success Spill Spill Incident Detected Weigh->Spill Accidental Drop Transfer->Spill Leak/Spill Dispose Halogenated Organic Waste Disposal Transfer->Dispose Reaction Waste Contain Containment: Vermiculite/Sand Spill->Contain Immediate Action Decon Alkaline Soap & Water Wash (Prevents Hydrolysis) Contain->Decon Clean Area Decon->Dispose Collect Waste

Fig 2. Standard operational workflow and emergency spill response protocol.

Spill Response & Disposal Plan

In the event of a spill, standard aqueous cleanup methods can exacerbate the hazard by triggering hydrolysis. Follow this targeted protocol:

  • Immediate Containment: Do not spray water. Cover the solid spill completely with an inert, dry absorbent such as vermiculite or dry sand to prevent aerosolization[7].

  • Mechanical Recovery: Using non-sparking, disposable plastic scoops, carefully sweep the absorbent-chemical mixture into a compatible, sealable high-density polyethylene (HDPE) container.

  • Chemical Neutralization: Wash the contaminated surface with a highly alkaline detergent solution (pH > 8). The alkaline environment ensures the diphenylmethylene protecting group remains attached, preventing the release of volatile 3-bromoaniline[2].

  • Regulatory Disposal (P501): Seal the HDPE container and label it strictly as "Hazardous Halogenated Organic Solid Waste - Contains Aniline Derivatives." Do not mix with general organic waste. Transfer to an approved hazardous waste disposal facility in accordance with local environmental regulations[3].

References

  • BLD Pharm. "1020180-02-2 | 3-Bromo-N-(diphenylmethylene)aniline Safety Data Sheet." BLD Pharm.3

  • PubChem. "3-Bromoaniline | C6H6BrN | CID 11562 - Toxicological Information." National Institutes of Health (NIH). 5

  • Haz-Map. "3-Bromoaniline - Hazardous Agents." Haz-Map. 4

  • ResearchGate. "Ethyl N-(Diphenylmethylene)glycinate (Imine Hydrolysis)." ResearchGate. 2

  • CDH Fine Chemicals. "3-Bromo Aniline CAS No 591-19-5 MATERIAL SAFETY DATA SHEET." CDH Fine Chemicals. 7

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